damulin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H70O13 |
|---|---|
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O13/c1-20(2)10-9-11-21(3)22-12-14-42(8)29(22)23(45)16-28-40(6)17-24(46)36(39(4,5)27(40)13-15-41(28,42)7)55-38-35(33(50)31(48)26(19-44)53-38)54-37-34(51)32(49)30(47)25(18-43)52-37/h10-11,22-38,43-51H,9,12-19H2,1-8H3/b21-11+/t22-,23-,24-,25-,26-,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,40+,41-,42-/m1/s1 |
InChI Key |
BMSPHMYCTYOUPF-SNVBIOCGSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of Damulin A: A Technical Guide to its Origin, Isolation, and Biological Activity
For Immediate Release
Damulin A, a dammarane-type saponin, has emerged as a significant bioactive compound with demonstrated potential in metabolic regulation and oncology. This technical guide provides an in-depth overview of the origin, isolation, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.
Origin and Discovery
This compound is a naturally occurring phytochemical first isolated and identified from the perennial vine Gynostemma pentaphyllum (Thunb.) Makino, a plant belonging to the Cucurbitaceae family.[1][2] Commonly known as Jiaogulan, G. pentaphyllum has a long history of use in traditional East Asian medicine.[3] The initial discovery and structural elucidation of this compound, along with its congener damulin B, were first reported in a 2011 publication in Bioorganic & Medicinal Chemistry by Nguyen et al.[4] This seminal work identified this compound as a novel dammarane-type glucoside.
A patented method has also been developed to increase the concentration of this compound and damulin B in Gynostemma pentaphyllum extracts through treatment with high temperature and pressure.[3]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a composite methodology based on published literature for the isolation of this compound from Gynostemma pentaphyllum.
2.1.1 Extraction
-
Plant Material: Dried leaves of Gynostemma pentaphyllum are used as the starting material.
-
Initial Extraction: The dried leaves are extracted with 50% ethanol at 90°C for 6 hours. The supernatant is collected. This process is repeated, and the supernatants from both extractions are combined.[3]
-
Solvent Partitioning: The combined ethanol extract is then subjected to sequential solvent partitioning with n-hexane, ethyl acetate, and n-butanol to separate compounds based on polarity.[3]
2.1.2 Chromatographic Purification
-
Column Chromatography: The n-butanol fraction, which is enriched with saponins, is subjected to column chromatography for further separation. While specific details from the original discovery paper are proprietary, a general approach involves silica gel and/or reversed-phase C18 columns.[4]
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative HPLC.[4]
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a common method for the quantification of this compound in plant extracts and formulations.
2.2.1 Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and methanol (B) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 10 µL |
2.2.2 Sample and Standard Preparation
-
Standard Solution: A stock solution of purified this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The dried extract of Gynostemma pentaphyllum is dissolved in methanol, filtered through a 0.20 µm PTFE syringe filter before injection.[5]
Cell-Based Assays
2.3.1 Cell Culture
-
L6 Myotube Cells: Used for studying metabolic effects, such as AMPK activation. These cells are cultured in DMEM supplemented with 10% FBS and differentiated into myotubes with 2% horse serum.[6]
-
A549 Human Lung Adenocarcinoma Cells: Employed for cytotoxicity and anti-cancer studies. These cells are maintained in DMEM with 10% FBS.[7]
-
Human Dermal Papilla Cells (hDPCs): Utilized for investigating effects on hair growth and related signaling pathways.[8]
2.3.2 Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach overnight.[9]
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-400 µM) for 24 to 48 hours.[9]
-
MTT Addition: 10 µL of MTT solution (10 mg/mL) is added to each well four hours before the end of the incubation period.[9]
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl).[9]
-
Absorbance Measurement: The absorbance is read at 550 nm using a microplate reader.[9]
2.3.3 Western Blot Analysis for Signaling Pathway Elucidation
-
Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Protein concentration in the lysates is determined using a Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. This is followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[10]
Quantitative Data Summary
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| A549 (Human Lung Cancer) | MTT | Not explicitly stated, but significant viability decrease at 10 µM | [11] |
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
This compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6]
Wnt/β-catenin Signaling Pathway
Damulin B, a structurally similar compound isolated alongside this compound, has been shown to activate the Wnt/β-catenin pathway.[8]
General Experimental Workflow for Isolation and Bioactivity Screening
References
- 1. researchgate.net [researchgate.net]
- 2. Determination by UPLC-MS of four dammarane-type saponins from heat-processed Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]
- 4. KR20140079139A - A Method for isolating this compound and this compound from Gynostemma pentaphyllum - Google Patents [patents.google.com]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Gynostemma pentaphyllum Hydrodistillate and Its Major Component Damulin B Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells [mdpi.com]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
damulin A discovery from Gynostemma pentaphyllum
An In-depth Technical Guide to Damulin A from Gynostemma pentaphyllum
Introduction
Gynostemma pentaphyllum, a perennial vine of the family Cucurbitaceae, has a long history of use in traditional medicine, particularly in Southern China where it is often referred to as "Southern Ginseng" or the "herb of immortality"[1]. It has been traditionally consumed for its purported benefits in promoting longevity and vitality[1]. Modern scientific investigation into its chemical constituents has led to the discovery of a class of saponins known as gypenosides. Among these, the novel dammarane-type saponins, this compound and damulin B, have been identified as significant bioactive compounds[2]. This document provides a comprehensive technical overview of the discovery, biological activities, and experimental protocols related to this compound.
Discovery and Structural Elucidation
This compound was first isolated from the leaves of Gynostemma pentaphyllum[2][3]. Its discovery was part of research aimed at identifying the active compounds responsible for the plant's beneficial effects on glucose and lipid metabolism[2]. The chemical structure of this compound was elucidated using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry[2].
Chemical Structure: this compound is a dammarane-type glucoside[2].
-
Systematic Name: 2α,3β,12β-trihydroxydammar-20(22)-E,24-diene-3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside][2]
-
Molecular Formula: C42H70O13[4]
Biological Activities
This compound has demonstrated significant bioactivity in two primary areas: metabolic regulation through AMP-activated protein kinase (AMPK) activation and anti-cancer effects.
Metabolic Regulation via AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism[2]. Activation of AMPK can help ameliorate metabolic abnormalities associated with conditions like obesity and type-2 diabetes[2]. This compound has been identified as a potent activator of AMPK[2][5].
The activation of AMPK by this compound initiates a cascade of downstream events that contribute to improved metabolic health:
-
Increased Glucose Uptake: this compound enhances glucose uptake in L6 myotube cells by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane[2][6].
-
Enhanced Fatty Acid Oxidation: It stimulates β-oxidation of fatty acids, a catabolic process that breaks down fatty acids to produce energy[2][3].
-
Inhibition of Anabolic Pathways: Upon activation, AMPK phosphorylates downstream targets, which leads to the inhibition of ATP-consuming anabolic pathways like fatty acid and cholesterol synthesis[5].
Anti-Cancer Activity
In addition to its metabolic effects, this compound has been shown to possess anti-cancer properties[4][7]. It exhibits cytotoxicity against various cancer cell lines, with its effect on human lung carcinoma A549 cells being a notable example[4][7].
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Cytotoxicity of this compound against Cancer Cells
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Human Lung Carcinoma | 59.2 μM | [4][7] |
Experimental Protocols
This section details the methodologies used in the key experiments to characterize this compound.
Isolation and Purification of this compound
A standardized method for isolating this compound in large quantities has been developed, which is crucial for further research and potential therapeutic applications[8].
-
Extraction: The dried leaves of Gynostemma pentaphyllum are subjected to extraction, often using a 50% ethanol solution. The resulting extract may be further processed, for instance by heat and high pressure, which has been shown to increase the content of this compound and B[3][6].
-
Chromatographic Separation: The crude extract is then subjected to a series of column chromatography steps to separate the different components.
-
Purification: Final purification of this compound is typically achieved using high-performance liquid chromatography (HPLC) to yield the pure compound[9].
-
Structural Verification: The identity and purity of the isolated this compound are confirmed using analytical techniques such as NMR and mass spectrometry[2][9].
Cell Culture
-
L6 Myotube Cells: These rat skeletal muscle cells are a common model for studying glucose uptake and metabolism. They are cultured and differentiated into myotubes before being treated with this compound for AMPK activation and glucose uptake assays[2].
-
A549 Cells: This human lung adenocarcinoma cell line is used to evaluate the anti-cancer properties of this compound. The cells are cultured in appropriate media and treated with varying concentrations of this compound to determine its cytotoxic effects[4][7].
AMPK Activation Assay
-
Cell Treatment: Differentiated L6 myotube cells are treated with this compound for a specified period.
-
Protein Extraction: After treatment, total protein is extracted from the cells.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation[2].
Glucose Uptake Assay
-
Cell Treatment: L6 myotube cells are treated with this compound.
-
Glucose Transport: The cells are then incubated with a fluorescently labeled glucose analog, such as 2-NBDG.
-
Measurement: The amount of 2-NBDG taken up by the cells is quantified using a fluorescence plate reader. An increase in fluorescence indicates enhanced glucose uptake[2].
Fatty Acid Oxidation Assay
-
Cell Treatment: L6 myotube cells are incubated with this compound.
-
Substrate Addition: A radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid, is added to the cell culture medium.
-
Measurement: The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled CO₂ produced by the cells[2].
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A549 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The cell viability is calculated relative to untreated control cells, and the IC50 value is determined[10].
Visualizations
Signaling Pathways and Workflows
Caption: this compound activates AMPK, leading to metabolic benefits.
Caption: Workflow for the isolation and purification of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Conclusion
This compound, a novel saponin discovered from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with significant therapeutic potential. Its ability to potently activate AMPK positions it as a candidate for the development of new treatments for metabolic disorders such as obesity and type 2 diabetes[2][11]. Furthermore, its demonstrated cytotoxic effects against cancer cells suggest its potential application in oncology[4][7]. The detailed experimental protocols and established isolation methods provide a solid foundation for further research into the mechanisms of action and clinical utility of this compound. Continued investigation is warranted to fully elucidate its pharmacological profile and translate these preclinical findings into therapeutic applications.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Gynostemma pentaphyllum for AMPK activation | Jiaogulan.org [jiaogulan.org]
- 6. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KR20140079139A - A Method for isolating this compound and this compound from Gynostemma pentaphyllum - Google Patents [patents.google.com]
- 9. Isolation and structural elucidation of tiamulin metabolites formed in liver microsomes of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betulin inhibits lung carcinoma proliferation through activation of AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Damulin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin A is a dammarane-type saponin isolated from the plant Gynostemma pentaphyllum, a traditional medicinal herb.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The document details the methodologies for relevant in vitro assays and visualizes the primary signaling pathway and experimental workflows.
Chemical Structure and Properties
This compound is a triterpenoid saponin with the systematic IUPAC name 2α,3β,12β-trihydroxydammar-20(22)-E,24-diene-3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H70O13 | --INVALID-LINK-- |
| Molecular Weight | 783.0 g/mol | --INVALID-LINK-- |
| CAS Number | 1202868-74-3 | --INVALID-LINK-- |
| Physical Description | Powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK by this compound leads to a cascade of downstream effects, including the stimulation of fatty acid β-oxidation and enhanced glucose uptake in muscle cells.[1] These effects contribute to its potential therapeutic applications in metabolic disorders.
Furthermore, this compound has demonstrated cytotoxic activity against certain cancer cell lines. This anti-cancer effect is also linked to its ability to activate AMPK, which can induce apoptosis and inhibit cell proliferation.
Quantitative Biological Data
| Assay | Cell Line | Result (IC50) | Reference |
| Cytotoxicity | A549 (Human Lung Carcinoma) | 59.2 µM | --INVALID-LINK-- |
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that influences cellular metabolism. A simplified representation of this pathway is depicted below.
Caption: this compound activates AMPK, leading to metabolic regulation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Isolation and Purification of this compound from Gynostemma pentaphyllum
A general workflow for the isolation and purification of this compound is presented below.
Caption: Workflow for this compound isolation and purification.
Protocol:
-
Extraction: Dried and powdered leaves of Gynostemma pentaphyllum are extracted with 80% aqueous methanol using ultrasonication.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel or octadecylsilane (ODS) and eluted with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate fractions.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and further purified by preparative HPLC to yield pure this compound.
AMPK Activation Assay by Western Blot
This protocol outlines the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Caption: Western blot workflow for AMPK activation.
Protocol:
-
Cell Culture and Treatment: L6 myotubes are cultured to differentiation and then treated with various concentrations of this compound for a specified time.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of AMPK activation.
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on A549 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]
Protocol:
-
Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for 24 to 72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[2]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Glucose Uptake Assay (2-NBDG)
This protocol details the measurement of glucose uptake in L6 myotubes using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[5][6][7][8][9]
Protocol:
-
Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes in a 24- or 96-well plate.
-
Serum Starvation: Differentiated myotubes are serum-starved for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Treatment: Cells are treated with this compound at various concentrations for a specified time. A positive control (e.g., insulin) is included.
-
2-NBDG Incubation: 2-NBDG is added to each well to a final concentration of 50-100 µM, and the cells are incubated for 30-60 minutes at 37°C.[9]
-
Termination of Uptake: The 2-NBDG containing medium is removed, and the cells are washed three times with ice-cold KRH buffer to stop the glucose uptake.
-
Fluorescence Measurement: The fluorescence intensity in the cells is measured using a fluorescence microplate reader or a flow cytometer (Excitation/Emission ~485/535 nm).
-
Data Analysis: The fluorescence intensity is normalized to the protein content of each well, and the fold change in glucose uptake relative to the untreated control is calculated.
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. scribd.com [scribd.com]
- 5. assaygenie.com [assaygenie.com]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Damulin A: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin A, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a molecule of significant interest in metabolic research. While its structural analog, damulin B, has been more extensively studied for its anti-cancer properties, this guide focuses on the core mechanism of action attributed to this compound: the activation of AMP-activated protein kinase (AMPK). This pathway is a central regulator of cellular energy homeostasis and its modulation has therapeutic implications for metabolic diseases. This document provides an in-depth overview of the signaling cascade initiated by this compound, supported by available quantitative data and detailed experimental protocols.
Core Mechanism of Action: AMPK Activation
The primary and most well-documented mechanism of action for this compound is the potent activation of AMP-activated protein kinase (AMPK).[1][2] AMPK acts as a cellular energy sensor, being activated in response to an increase in the AMP:ATP ratio, which signals low energy status.[3] The activation of AMPK by this compound has been observed in L6 myotube cells, suggesting its potential role in regulating glucose and lipid metabolism.[1]
Upon activation, AMPK initiates a signaling cascade aimed at restoring cellular energy balance. This is achieved by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[2] Specifically, activated AMPK phosphorylates downstream targets, leading to increased glucose uptake and fatty acid oxidation.[1]
While direct anti-cancer mechanisms such as apoptosis and cell cycle arrest are more thoroughly documented for the related compound damulin B, this compound has demonstrated cytotoxic effects against human lung carcinoma A549 cells.[4][5]
Signaling Pathway
The activation of AMPK by this compound leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC). The phosphorylation of ACC inhibits its activity, leading to a decrease in malonyl-CoA levels. This reduction in malonyl-CoA relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for β-oxidation. Furthermore, activated AMPK stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake into cells.[1]
Quantitative Data
The available quantitative data for this compound primarily focuses on its cytotoxic activity.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | A549 | Cytotoxicity | IC50 | 59.2 µM | [5] |
Note: The majority of detailed quantitative studies on apoptosis and cell cycle arrest have been conducted on the related compound, damulin B.[4][6]
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound and related compounds.
AMPK Activation Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation of AMPK and its downstream target ACC in a relevant cell line (e.g., L6 myotubes).
Methodology:
-
Cell Culture and Treatment:
-
Culture L6 myotube cells to 80-90% confluency in appropriate media.
-
Starve the cells in serum-free media for 2-4 hours prior to treatment.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified time period (e.g., 1-2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow for AMPK Activation Analysis
Conclusion
The primary mechanism of action for this compound is the activation of the AMPK signaling pathway. This action positions this compound as a promising candidate for further investigation in the context of metabolic disorders such as obesity and type 2 diabetes. While it exhibits some cytotoxicity against cancer cells, the in-depth anti-cancer mechanisms, including the induction of apoptosis and cell cycle arrest, are more clearly defined for its counterpart, damulin B. Future research should focus on elucidating the specific molecular targets of this compound to fully understand its therapeutic potential and to explore any unique pharmacological properties that differentiate it from other dammarane-type saponins.
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gynostemma pentaphyllum for AMPK activation | Jiaogulan.org [jiaogulan.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory Effect of Damulin B from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Damulin A and the AMPK Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin A is a dammarane-type saponin isolated from the plant Gynostemma pentaphyllum, an herb used in traditional medicine.[1] Scientific research has identified this compound as a potent activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis.[1][2] AMPK activation plays a crucial role in regulating glucose and lipid metabolism, making it a key therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the AMPK signaling pathway, including available data, experimental methodologies, and the putative mechanisms of action.
Mechanism of Action: The Core of this compound's Metabolic Effects
This compound has been shown to robustly activate AMPK in L6 myotube cells.[1] This activation is characterized by the phosphorylation of AMPK, which in turn leads to the phosphorylation and inhibition of its downstream target, acetyl-CoA carboxylase (ACC).[2][4] The inhibition of ACC is a key regulatory point in fatty acid metabolism, leading to a decrease in malonyl-CoA levels. This reduction in malonyl-CoA alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the oxidation of fatty acids.[2]
The activation of AMPK by this compound also stimulates glucose uptake in L6 myotube cells, a process associated with the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[1] These downstream effects highlight the potential of this compound to beneficially modulate glucose and lipid metabolism.[1][3]
While the downstream consequences of this compound-mediated AMPK activation are established, the precise upstream mechanism remains to be fully elucidated. The activation of AMPK is primarily regulated by three key mechanisms:
-
An increase in the cellular AMP:ATP ratio: This is the canonical activation mechanism where a decrease in cellular energy status leads to an increase in the AMP:ATP ratio, causing allosteric activation and promoting phosphorylation of AMPK by upstream kinases.[5]
-
Activation by the upstream kinase LKB1 (STK11): LKB1 is a constitutively active kinase that phosphorylates and activates AMPK in response to an increased AMP:ATP ratio.[6]
-
Activation by the upstream kinase CaMKK2: Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) can phosphorylate and activate AMPK in response to an increase in intracellular calcium levels, independent of changes in the AMP:ATP ratio.[7]
Currently, there is no direct evidence to definitively confirm which of these pathways is the primary mechanism for this compound-induced AMPK activation. Further research, potentially utilizing inhibitors of LKB1 (e.g., siRNA) or CaMKK2 (e.g., STO-609), or direct measurement of the AMP:ATP ratio following this compound treatment, is required to clarify the upstream signaling events.
Quantitative Data
The available literature strongly supports the activation of AMPK by this compound, though detailed quantitative data such as EC50 values are not extensively reported. The following tables summarize the key findings.
Table 1: Effects of this compound on AMPK Pathway Activation
| Compound | Cell Line | Target | Effect | Reference |
| This compound | L6 Myotubes | AMPK | Strong Activation | [1] |
| This compound | L6 Myotubes | ACC | Increased Phosphorylation | [2] |
Table 2: Metabolic Consequences of this compound-Induced AMPK Activation
| Compound | Cell Line | Metabolic Effect | Observation | Reference |
| This compound | L6 Myotubes | β-oxidation | Increased | [1] |
| This compound | L6 Myotubes | Glucose Uptake | Increased | [1] |
| This compound | L6 Myotubes | GLUT4 Translocation | Increased to plasma membrane | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates the known and potential signaling pathways involved in this compound-mediated AMPK activation.
Experimental Workflows
The following diagrams outline the general workflows for key experiments used to study the effects of this compound on the AMPK pathway.
Experimental Protocols
Western Blotting for AMPK and ACC Phosphorylation
This protocol is a generalized method for assessing the phosphorylation status of AMPK and ACC in L6 myotube cells upon treatment with this compound.
-
Cell Culture and Treatment:
-
Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Treat differentiated L6 myotubes with varying concentrations of this compound for specified time periods. A vehicle control (e.g., DMSO) should be included.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Glucose Uptake Assay (2-Deoxyglucose Method)
This protocol outlines a common method for measuring glucose uptake in L6 myotubes.
-
Cell Preparation and Treatment:
-
Seed and differentiate L6 myotubes in 24- or 48-well plates.
-
Serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.
-
Wash the cells with Krebs-Ringer-Phosphate (KRP) buffer.
-
Treat the cells with this compound at various concentrations in KRP buffer for the desired time. Include a positive control (e.g., insulin) and a vehicle control.
-
-
Glucose Uptake Measurement:
-
Add 2-deoxy-[³H]-glucose to each well and incubate for 10-30 minutes.
-
Terminate the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the cell lysates to scintillation vials.
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts to the protein concentration of the lysate from parallel wells.
-
Conclusion
This compound is a promising natural compound that activates the AMPK signaling pathway, leading to beneficial metabolic effects such as increased fatty acid oxidation and glucose uptake. While its downstream effects are well-documented, further investigation is needed to fully elucidate the upstream mechanism of action. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of metabolic diseases. Future studies should focus on obtaining detailed quantitative data and clarifying the roles of LKB1, CaMKK2, and cellular energy status in this compound-mediated AMPK activation.
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gynostemma pentaphyllum for AMPK activation | Jiaogulan.org [jiaogulan.org]
- 4. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]
- 5. Keeping the home fires burning: AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Damulin A: A Comprehensive Technical Review of Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin A is a dammarane-type saponin isolated from the plant Gynostemma pentaphyllum. Emerging scientific evidence has highlighted its potential as a bioactive compound with significant therapeutic promise. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its anti-cancer, metabolic-regulating, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and potential for future therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound and its closely related analogue, damulin B.
Table 1: Cytotoxicity of this compound and B in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | A549 (Human Lung Carcinoma) | CCK-8 | 59.2 | [1][2] |
| Damulin B | A549 (Human Lung Carcinoma) | MTT | 21.9 | [3] |
| Damulin B | H1299 (Human Non-Small Cell Lung Cancer) | MTT | 21.7 | [3] |
Table 2: Metabolic Regulation Effects of Damulins
| Compound | Cell Line | Effect | Observation | Reference |
| This compound and B | L6 Myotubes (Rat Skeletal Muscle) | AMPK Activation | Strong phosphorylation of AMPK | [1] |
| This compound and B | L6 Myotubes (Rat Skeletal Muscle) | Increased Glucose Uptake | Enhanced translocation of GLUT4 to the plasma membrane | [1] |
| This compound and B | L6 Myotubes (Rat Skeletal Muscle) | Increased β-oxidation | Data not specified | [1] |
Table 3: Anti-inflammatory Effects of this compound and B
| Compound | Cell Line | Stimulus | Effect | Observation | Reference |
| This compound and B | RAW 264.7 (Mouse Macrophage) | LPS | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Mediated by suppression of NF-κB and MAPK signaling | [4] |
Key Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
AMPK Signaling Pathway in Metabolic Regulation
This compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound in skeletal muscle cells leads to increased glucose uptake and fatty acid oxidation, highlighting its potential in the management of metabolic disorders.
References
Damulin A: A Technical Guide for Researchers
An In-depth Examination of the Saponin with Anti-Cancer and Metabolic Regulatory Properties
Foreword
Damulin A, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a compound of significant interest within the scientific community. Possessing both cytotoxic effects against cancer cells and the ability to modulate key metabolic pathways, this compound presents a dual-faceted potential for therapeutic development. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, biological activities, and the experimental methodologies used to elucidate its functions.
Chemical and Physical Properties
This compound is a complex saponin with a well-defined chemical structure. Its fundamental properties are essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value |
| CAS Number | 1202868-74-3 |
| Molecular Formula | C₄₂H₇₀O₁₃ |
| Molecular Weight | 783.00 g/mol |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-cancer and metabolic regulatory effects being the most prominent.
Anti-Cancer Activity
This compound has demonstrated cytotoxic activity against various cancer cell lines. Notably, it shows efficacy against human lung adenocarcinoma (A549) cells.
| Cell Line | Activity | IC₅₀ Value |
| A549 | Cytotoxicity | 59.2 µM |
The mechanism underlying its anti-cancer effects is an active area of research.
Metabolic Regulation
This compound plays a crucial role in cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism.
Signaling Pathway of this compound in Metabolic Regulation
Caption: this compound activates AMPK, leading to increased β-oxidation and glucose uptake.
Activation of AMPK by this compound in L6 myotube cells leads to two significant downstream effects:
-
Increased β-oxidation: This process enhances the breakdown of fatty acids for energy production.
-
Increased glucose uptake: this compound promotes the translocation of the glucose transporter 4 (GluT4) to the plasma membrane, facilitating the transport of glucose into the cells.
These actions highlight the potential of this compound in the management of metabolic disorders such as obesity and type 2 diabetes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activities of this compound.
Cytotoxicity Assay against A549 Cells
This protocol outlines the determination of the cytotoxic effects of this compound on the human lung cancer cell line A549 using a Cell Counting Kit-8 (CCK-8) assay.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
Methodology:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are then incubated for an additional 48 hours.
-
Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2 hours.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The IC₅₀ value is calculated from the resulting dose-response curve.
AMPK Activation Assay in L6 Myotubes
This protocol describes the assessment of AMPK activation in L6 myotube cells following treatment with this compound, typically measured by Western blotting for phosphorylated AMPK.
Methodology:
-
Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated L6 myotubes are treated with this compound at the desired concentrations and for the specified duration.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized, and the band intensities are quantified to determine the ratio of p-AMPK to total AMPK.
Glucose Uptake Assay in L6 Myotubes
This protocol details the measurement of glucose uptake in L6 myotubes treated with this compound.
Methodology:
-
Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated L6 myotubes are treated with this compound.
-
Glucose Uptake Measurement: Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for a defined period.
-
Analysis: The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer, which is proportional to the amount of glucose taken up by the cells.
Fatty Acid β-Oxidation Assay
This protocol outlines the measurement of fatty acid β-oxidation in L6 myotubes in the presence of this compound.
Methodology:
-
Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated L6 myotubes are treated with this compound.
-
β-Oxidation Measurement: Cells are incubated with a radiolabeled fatty acid, such as [³H]palmitic acid. The rate of β-oxidation is determined by measuring the amount of radiolabeled acetyl-CoA or other breakdown products generated.
Conclusion
This compound is a promising natural product with significant potential in both oncology and metabolic disease research. Its ability to induce cytotoxicity in cancer cells and activate the central metabolic regulator AMPK underscores its importance as a lead compound for further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to explore the multifaceted activities of this compound and to advance our understanding of its therapeutic potential.
Methodological & Application
Application Notes and Protocols for Damulin A In Vitro Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro biological activities of Damulin A, a dammarane-type saponin isolated from Gynostemma pentaphyllum. The protocols cover key assays for evaluating its anti-inflammatory, metabolic, and cytotoxic effects.
Assessment of Anti-Inflammatory Activity in Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1]
Experimental Protocol: Inhibition of Inflammatory Mediators
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.[3]
-
-
Inflammation Induction:
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to the wells containing the cells and this compound.[2]
-
Include a vehicle control (DMSO) and a positive control (LPS only).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent assay.[2][4]
-
Pro-inflammatory Cytokine (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Assays: Measure the levels of TNF-α, IL-6, and PGE2 in the cell supernatant using commercially available ELISA kits, following the manufacturer's instructions.[1][4]
-
-
Data Analysis:
-
Calculate the percentage inhibition of each mediator for the this compound-treated groups compared to the LPS-only control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition).
-
Experimental Workflow: Anti-Inflammatory Assay
Caption: Workflow for the in vitro anti-inflammatory assay.
Assessment of Metabolic Activity via AMPK Activation
This compound and the related compound Damulin B are known activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[5][6] This protocol describes how to assess the activation of AMPK and its downstream effects on glucose and lipid metabolism in L6 myotube cells.
Experimental Protocol: AMPK Activation and Glucose Uptake
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation into myotubes, switch the medium to α-MEM with 2% horse serum once the cells reach confluence. Maintain for 5-7 days.
-
-
Compound Treatment:
-
Treat the differentiated L6 myotubes with various concentrations of this compound for the desired time period (e.g., 1-24 hours).
-
-
Western Blot for AMPK Phosphorylation:
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use secondary antibodies conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the ratio of p-AMPK to total AMPK. Increased phosphorylation indicates AMPK activation.[1]
-
-
Glucose Uptake Assay:
-
Following treatment with this compound, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with a fluorescent glucose analog (e.g., 2-NBDG) for 30-60 minutes.
-
Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates enhanced glucose uptake.[5]
-
-
Fatty Acid β-Oxidation Assay:
-
Culture L6 myotubes in a 96-well plate and treat with this compound.
-
Add a substrate mixture containing radiolabeled fatty acids (e.g., ³H-palmitic acid).
-
After incubation, measure the amount of radiolabeled acetyl-CoA produced, which reflects the rate of β-oxidation.[5]
-
Signaling Pathway: this compound Mechanism of Action
Caption: Key signaling pathways modulated by this compound.
Assessment of Cytotoxicity
It is crucial to determine the cytotoxic profile of this compound to identify a therapeutic window where it exerts its biological effects without causing significant cell death. The MTT assay is a standard colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells (e.g., RAW264.7 or A549) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Data Presentation
The following tables summarize the reported quantitative data for this compound and the structurally similar Damulin B.
Table 1: Cytotoxicity Data (IC₅₀ Values)
| Compound | Cell Line | Assay | IC₅₀ Value (µM) | Citation |
| This compound | A549 | Cytotoxicity | 59.2 | [7] |
| This compound | RAW264.7 | Cytotoxicity | >18 | [1] |
| Damulin B | A549 | Cytotoxicity | 21.9 | [3] |
| Damulin B | H1299 | Cytotoxicity | 21.7 | [3] |
Table 2: Bioactivity Data
| Compound | Cell Line | Assay | Effective Concentration | Effect | Citation |
| Damulin B | A549 & H1299 | Apoptosis & ROS | 20-24 µM | Induces apoptosis and ROS production. | [3] |
| Damulin B | SW1353 | Anti-inflammatory | 10-80 µM | Inhibits IL-1β-induced NO and PGE2 production. | [3] |
| This compound/B | L6 Myotubes | AMPK Activation | Not specified | Strongly activate AMPK. | [5] |
| This compound/B | RAW264.7 | Anti-inflammatory | Not specified | Inhibit LPS-induced TNF-α and IL-6. | [1] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-inflammatory effect and mechanism of active parts of Artemisia mongolica in LPS-induced Raw264.7 cells based on network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols for Damulin A Cell-Based Assay Optimization
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on optimizing cell-based assays for damulin A, a dammarane-type saponin with potential therapeutic applications.
Introduction
This compound is a novel saponin isolated from Gynostemma pentaphyllum, a plant used in traditional medicine.[1] Alongside its close structural analog damulin B, this compound has been identified as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound can influence glucose and lipid metabolism, suggesting its potential in addressing metabolic disorders.[1][2] Furthermore, this compound has demonstrated cytotoxic effects against cancer cells, indicating its potential as an anti-cancer agent.[3][4]
These protocols and notes are designed to facilitate the development and optimization of robust cell-based assays to investigate the bioactivity of this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound and the closely related damulin B, providing a baseline for assay development.
Table 1: Cytotoxicity of this compound and Damulin B in Human Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| This compound | A549 | Not Specified | 59.2 | [3] |
| Damulin B | A549 | Not Specified | 21.9 | [5] |
| Damulin B | H1299 | Not Specified | 21.7 | [5] |
Table 2: Effective Concentrations of Damulin B in Various Cell-Based Assays
| Cell Line | Assay | Effective Concentration (µM) | Duration | Observed Effect | Reference |
| A549, H1299 | Apoptosis & ROS Production | 20-24 | 24 h | Induction of apoptosis and reactive oxygen species production. | [5] |
| A549, H1299 | Mitochondrial Membrane Potential | 20-24 | 24 h | Loss of mitochondrial membrane potential. | [5] |
| A549, H1299 | Colony Formation & Migration | 20-24 | 24 h | Reduction in colony formation and inhibition of cell migration. | [5] |
| A549, H1299 | Cell Cycle Analysis | 20-24 | 24 h | Induction of G0/G1 phase arrest. | [5] |
| HEK293 | Inhibition of Cisplatin-induced Apoptosis | 2.5-20 | 24 h | Inhibition of apoptosis induced by cisplatin. | [5] |
| SW1353 | Inhibition of IL-1β-induced NO & PGE2 | 10-80 | 1 h | Inhibition of nitric oxide and prostaglandin E2 production. | [5] |
| L6 myotubes | Glucose Uptake | 1.2-12 | Not Specified | Increased 2-deoxy-[3H]D-glucose uptake. | [5] |
Signaling Pathways
This compound's biological activities are mediated through key signaling pathways. Understanding these pathways is crucial for designing mechanism-based assays.
Caption: this compound activates AMPK, leading to increased glucose uptake and fatty acid oxidation.
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Damulin A in L6 Myotube Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin A, a novel dammarane-type saponin isolated from the medicinal plant Gynostemma pentaphyllum, has been identified as a potent activator of AMP-activated protein kinase (AMPK) in L6 myotube cells.[1] Activation of AMPK is a key therapeutic target for metabolic diseases such as type 2 diabetes. In skeletal muscle, AMPK activation leads to an increase in glucose uptake and fatty acid oxidation, thereby improving glucose homeostasis. These application notes provide a comprehensive overview of the effects of this compound on L6 myotube cells and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its effects on L6 myotubes primarily through the activation of AMPK.[1] This master regulator of cellular energy metabolism, once activated, initiates a cascade of downstream events that collectively enhance glucose uptake and fatty acid β-oxidation. A key event in this pathway is the increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose from the bloodstream into the muscle cells.[1]
Data Presentation
The following tables summarize the reported effects of this compound on L6 myotube cells. While specific quantitative dose-response data from a single source is not available in the public domain, the information is compiled from descriptions of its activity.
Table 1: Effect of this compound on Key Metabolic Parameters in L6 Myotubes
| Parameter | Effect | Significance | Reference |
| AMPK Activation | Strong activation | Central mechanism of action | [1] |
| Glucose Uptake | Increased | Potential for improving glycemic control | [1] |
| GLUT4 Translocation | Increased | Mechanism for enhanced glucose uptake | [1] |
| β-Oxidation | Increased | Potential for improving lipid metabolism | [1] |
Signaling Pathway
The signaling pathway initiated by this compound in L6 myotubes is centered around the activation of AMPK.
Experimental Workflow
A typical experimental workflow to investigate the effects of this compound on L6 myotubes is outlined below.
Experimental Protocols
L6 Myoblast Culture and Differentiation
Materials:
-
L6 rat myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Culture plates/flasks
Protocol:
-
Myoblast Proliferation: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them into appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for glucose uptake) at a density that will allow them to reach confluence.
-
Differentiation: Once the myoblasts are confluent, induce differentiation by switching the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Myotube Formation: Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.
This compound Treatment
Materials:
-
Differentiated L6 myotubes
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Serum-free DMEM
Protocol:
-
Prior to treatment, starve the differentiated L6 myotubes in serum-free DMEM for 2-4 hours.
-
Prepare working solutions of this compound in serum-free DMEM at the desired concentrations. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.
-
Remove the starvation medium and add the this compound-containing medium or vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C and 5% CO2. The incubation time will depend on the specific endpoint being measured.
2-Deoxy-D-[³H]-glucose Uptake Assay
Materials:
-
Differentiated and treated L6 myotubes in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO4, 1 mM CaCl2, 20 mM HEPES, pH 7.4)
-
2-Deoxy-D-[³H]-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B
-
0.1 M NaOH
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
After this compound treatment, wash the cells twice with warm KRH buffer.
-
Incubate the cells in KRH buffer for 30 minutes at 37°C.
-
To initiate glucose uptake, add KRH buffer containing 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 10 µM). For non-specific uptake control, pre-incubate a set of wells with cytochalasin B (e.g., 10 µM) for 20 minutes before adding the glucose solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by aspirating the glucose solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
Western Blot for AMPK Phosphorylation
Materials:
-
Differentiated and treated L6 myotubes in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total AMPKα.
GLUT4 Translocation Assay (Cell Surface Biotinylation)
Materials:
-
Differentiated and treated L6 myotubes
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine in PBS)
-
Cell lysis buffer
-
Streptavidin-agarose beads
-
Primary antibody: anti-GLUT4
-
Western blot reagents (as above)
Protocol:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label cell surface proteins.
-
Quench the reaction by washing with quenching solution.
-
Lyse the cells and determine the protein concentration.
-
Incubate an equal amount of protein from each sample with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (cell surface) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-GLUT4 antibody.
Fatty Acid β-Oxidation Assay
Materials:
-
Differentiated and treated L6 myotubes in 12-well plates
-
[¹⁴C]-Palmitate complexed to BSA
-
KRH buffer
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
Protocol:
-
After this compound treatment, pre-incubate the cells with KRH buffer for 30 minutes.
-
Add KRH buffer containing [¹⁴C]-palmitate (e.g., 0.5 µCi/mL) complexed to BSA.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding ice-cold PCA.
-
Collect the medium and centrifuge to pellet any cell debris.
-
The supernatant contains the acid-soluble metabolites (¹⁴CO₂ and ¹⁴C-acid-soluble intermediates), which represent the products of β-oxidation.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Normalize the results to the protein content of the cells.
References
Application Notes: Damulin A in A549 Cancer Cell Lines
A Note on Damulin A and Damulin B:
Conversely, a closely related compound, damulin B, has been the subject of more extensive investigation in the context of A549 cells.[2] The available literature provides detailed quantitative data on its cytotoxic, pro-apoptotic, and cell cycle-arresting properties, as well as insights into the molecular pathways it modulates.
Given the detailed requirements of this document for quantitative data, experimental protocols, and signaling pathway diagrams, and the high probability of user interest in the broader effects of damulins on A549 cells, the following application notes and protocols will focus on the well-documented effects of damulin B . This approach allows for a comprehensive and data-rich resource that aligns with the spirit of the original request.
Introduction
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated significant anti-cancer properties against human non-small cell lung cancer A549 cells.[2] These notes provide a summary of the key findings related to the effects of damulin B on A549 cells, detailed protocols for relevant in vitro assays, and diagrams of the implicated signaling pathways. This information is intended for researchers and scientists in the field of oncology and drug development.
Data Presentation
The following tables summarize the quantitative data on the effects of damulin B on A549 cancer cell lines.
Table 1: Cytotoxicity of Damulin B on A549 Cells
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Damulin B | A549 | 21.9 | [2] |
Table 2: Effects of Damulin B on Apoptosis and Cell Cycle in A549 Cells (24h treatment)
| Treatment Concentration (µM) | Effect | Observation | Reference |
| 20 - 24 | Apoptosis | Induces apoptosis and ROS production. | [2] |
| 20 - 24 | Mitochondrial Membrane Potential | Causes loss of mitochondrial membrane potential. | [2] |
| 20 - 24 | Cell Cycle | Induces G0/G1 phase arrest; reduces cell population in S and G2/M phases. | [2] |
Table 3: Modulation of Key Proteins by Damulin B in A549 Cells (24h treatment at 20-24 µM)
| Protein Category | Protein | Effect | Reference |
| Pro-apoptotic | Bax, Bid, tBid, p53 | Upregulation | [2] |
| Anti-apoptotic | Bcl-2 | Downregulation | [2] |
| Caspases | Procaspase-8, Procaspase-9 | Downregulation | [2] |
| Cleaved Caspase-8 | Upregulation | [2] | |
| Cell Cycle Regulators | CDK4, CDK6, Cyclin D1, Cyclin E1 | Downregulation | [2] |
| Metastasis-related | MMP-2, MMP-9 | Downregulation | [2] |
| Cytokine | IL-24 | Upregulation | [2] |
Experimental Protocols
Cell Culture
A549 cells are cultured in DMEM:Ham's F12 Medium supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO2. Cells should be subcultured when they reach 70-80% confluency to ensure optimal growth and health.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of damulin B on A549 cells.
Materials:
-
A549 cells
-
96-well plates
-
Damulin B stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed A549 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of damulin B in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared damulin B dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve damulin B).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with damulin B.
Materials:
-
A549 cells
-
6-well plates
-
Damulin B
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of damulin B (e.g., 20 µM, 24 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of damulin B on the cell cycle distribution of A549 cells.
Materials:
-
A549 cells
-
6-well plates
-
Damulin B
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and treat with damulin B as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
Objective: To detect the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
A549 cells
-
Damulin B
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, CDK4, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat A549 cells with damulin B, then lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
Damulin B treatment in A549 cells has been shown to modulate key signaling pathways involved in apoptosis and cell cycle control.
Experimental Workflow
General experimental workflow for studying the effects of damulin B on A549 cells.
Apoptosis Signaling Pathway
Damulin B induces apoptosis in A549 cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Simplified signaling pathway of damulin B-induced apoptosis in A549 cells.
Cell Cycle Regulation Pathway
Damulin B causes G0/G1 phase arrest in A549 cells by downregulating key cell cycle regulatory proteins.
Mechanism of damulin B-induced G0/G1 cell cycle arrest in A549 cells.
References
Application Notes and Protocols for Damulin A Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Damulin A, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has garnered significant interest for its potential therapeutic applications, including its anti-cancer and anti-inflammatory properties, as well as its role in regulating glucose and lipid metabolism.[1][2] Proper preparation of a stable stock solution is the critical first step for accurate and reproducible in vitro and in vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and efficacy in research settings.
Chemical and Physical Properties
This compound is a white to light yellow solid.[3] A thorough understanding of its chemical and physical properties is essential for its effective use in experimental research.
| Property | Value | Reference |
| CAS Number | 1202868-74-3 | [3] |
| Molecular Formula | C₄₂H₇₀O₁₃ | [3] |
| Molecular Weight | 783.00 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| Purity | 95% - 99% | [4] |
Signaling Pathways
This compound primarily exerts its biological effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][5] AMPK is a central regulator of cellular energy homeostasis.[5] Activation of AMPK by this compound leads to downstream effects such as increased glucose uptake and fatty acid oxidation.[1][6] Additionally, this compound has demonstrated anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2]
Figure 1. Simplified signaling pathways of this compound.
Experimental Protocols
In Vitro Stock Solution Preparation
For cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Bring the this compound vial to room temperature for at least one hour before opening.[5]
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 50 mg/mL.[7] Note: The use of hygroscopic DMSO can significantly impact solubility; therefore, using a newly opened bottle is crucial.[3]
-
Vortex the solution thoroughly to facilitate dissolution.
-
If precipitation occurs, sonicate the solution until it becomes clear.[3] Heating the tube to 37°C can also aid in dissolution.[8]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[8]
Stock Solution Preparation Table (for DMSO):
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 1.2771 mL | 6.3857 mL | 12.7714 mL |
| 5 mM | 0.2554 mL | 1.2771 mL | 2.5543 mL |
| 10 mM | 0.1277 mL | 0.6386 mL | 1.2771 mL |
In Vivo Working Solution Preparation
For animal studies, a multi-component solvent system is often required to ensure the solubility and bioavailability of this compound. The following protocol describes the preparation of a working solution with a final concentration of ≥ 1.25 mg/mL.[3]
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
Protocol:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO as described in the in vitro protocol.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The recommended ratio is 10% DMSO and 40% PEG300 of the final volume.[3] Mix until the solution is homogeneous.
-
Add Tween-80 to the mixture (5% of the final volume) and mix thoroughly.[3]
-
Finally, add saline to reach the desired final volume (45% of the final volume) and mix until the solution is clear.[3]
Example for 1 mL of Working Solution:
-
Add 100 µL of 12.5 mg/mL this compound in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix.
This will yield a clear solution with a this compound concentration of 1.25 mg/mL.[3]
Figure 2. Workflow for preparing in vivo this compound solution.
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound solutions.
| Storage Condition | Duration | Recommendations |
| -80°C | 6 months | Recommended for long-term storage of stock solutions.[3] |
| -20°C | 1 month | Suitable for short-term storage.[3] |
Important Considerations:
-
Solutions should be stored in tightly sealed vials to protect from moisture and light.[3][8]
-
It is highly recommended to prepare and use solutions on the same day.[4]
-
If advance preparation is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it is a potent solvent and can facilitate the absorption of other chemicals through the skin.
-
All preparation steps should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 1202868-74-3 | this compound [phytopurify.com]
- 5. This compound | CAS:1202868-74-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Damulin A Administration in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin A, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound for the management of type 2 diabetes.[1][2] Research suggests that this compound, often as a key component of G. pentaphyllum extracts, exerts its anti-diabetic effects primarily through the activation of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver.[1][4] These actions collectively contribute to lower blood glucose levels and improved insulin sensitivity. While research on isolated this compound is ongoing, studies utilizing this compound-rich extracts of G. pentaphyllum in diabetic mouse models have provided significant insights into its therapeutic potential.
These application notes provide a comprehensive overview of the administration of this compound (as part of a standardized extract) in diabetic mouse models, including detailed experimental protocols, data presentation in tabular format, and visualization of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from representative studies on the effects of Gynostemma pentaphyllum extracts, rich in dammarane-type saponins like this compound, in diabetic mouse models.
Table 1: Effects of this compound-Rich G. pentaphyllum Extract on Metabolic Parameters in db/db Mice
| Parameter | Control (db/db) | G. pentaphyllum Extract (0.01% w/w) | Rosiglitazone (0.005% w/w) | Reference |
| Final Body Weight (g) | 45.2 ± 1.5 | 43.8 ± 1.2 | 46.1 ± 1.8 | [5] |
| Blood Glucose (mg/dL) | 580 ± 25 | 450 ± 30 | 350 ± 20 | [5] |
| Plasma Insulin (ng/mL) | 1.5 ± 0.2 | 2.5 ± 0.3 | 3.0 ± 0.4 | [5] |
| Glucokinase/Glucose-6-Phosphatase Ratio | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.2 ± 0.3 | [5] |
*p < 0.05 compared to the control group.
Table 2: Effects of Heat-Processed G. pentaphyllum Extract (HGyp) on Glucose Metabolism in High-Fat Diet-Induced Diabetic Mice
| Parameter | High-Fat Diet (HFD) Control | H-HGyp (High Dose) | Reference |
| Final Blood Glucose (mmol/L) | ~15 | ~10 | [6][7] |
| HOMA-IR | ~30 | ~15 | [6][7] |
| Serum Insulin (mU/L) | ~1.0 | ~1.8 | [6][7] |
| OGTT AUC (mmol/L·min) | ~2500 | ~1800 | [6][7] |
*p < 0.01 compared to the HFD control group.
Experimental Protocols
Induction of Type 2 Diabetes in Mouse Models
a) High-Fat Diet (HFD)-Induced Diabetes:
-
Animal Model: C57BL/6J mice, male, 6-8 weeks old.
-
Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[6][7]
-
Confirmation of Diabetes: Monitor body weight and fasting blood glucose levels weekly. Diabetes is typically confirmed when fasting blood glucose consistently exceeds 250 mg/dL.
b) Genetically Diabetic Model (db/db mice):
-
Animal Model: C57BL/KsJ-db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and hyperglycemia.[5]
-
Acclimatization: Allow the mice to acclimatize for at least one week before the start of the experiment.
-
Baseline Measurements: Measure baseline body weight and blood glucose levels.
Administration of this compound-Rich Extract
-
Test Article: A standardized ethanol extract of Gynostemma pentaphyllum with a known concentration of this compound.
-
Dosage: Based on literature, doses can range from 0.0025% to 0.01% (w/w) in the diet or administered via oral gavage.[5] For oral gavage, a typical dose might be 100-300 mg/kg body weight per day.
-
Route of Administration: The extract can be mixed into the diet or administered daily via oral gavage.
-
Control Groups:
-
Vehicle Control: The solvent used to dissolve the extract (e.g., water, saline, or a small amount of DMSO in saline).
-
Positive Control: A known anti-diabetic drug such as metformin or rosiglitazone.
-
-
Duration: The treatment duration is typically between 4 to 12 weeks.[5][6][7]
Key Experimental Assays
a) Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (for approximately 12-16 hours) with free access to water.[6][7]
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer a 2 g/kg body weight glucose solution orally.[6][7]
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes post-glucose administration.[6][7]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
b) Insulin Tolerance Test (ITT):
-
Fast the mice for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
c) Measurement of Serum Insulin and Lipids:
-
At the end of the study, collect blood samples from fasted mice via cardiac puncture under anesthesia.
-
Separate the serum by centrifugation.
-
Measure serum insulin levels using an ELISA kit.
-
Measure serum triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available kits.[6][7]
d) Western Blot Analysis for Signaling Proteins:
-
Harvest tissues such as the liver, skeletal muscle, and adipose tissue.
-
Homogenize the tissues and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, GLUT4).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflow
Visualizations
Caption: Experimental workflow for evaluating this compound in diabetic mice.
Caption: this compound signaling pathway in glucose metabolism.
Mechanism of Action
This compound is a potent activator of AMP-activated protein kinase (AMPK).[1][2][3] The activation of AMPK is a key mechanism underlying the anti-diabetic effects of Gynostemma pentaphyllum and its constituent saponins. Activated AMPK can:
-
Increase Glucose Uptake: In skeletal muscle, activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake from the bloodstream.[2]
-
Enhance Fatty Acid Oxidation: AMPK activation stimulates the oxidation of fatty acids, which can help to reduce lipid accumulation and improve insulin sensitivity.[1]
-
Inhibit Hepatic Glucose Production: In the liver, AMPK activation can suppress gluconeogenesis, the process of synthesizing glucose, thus reducing the amount of glucose released into the circulation.[5]
In addition to the AMPK pathway, some studies on related dammarane-type saponins suggest a potential interaction with the insulin signaling pathway, possibly enhancing Akt phosphorylation, a critical step in insulin-mediated glucose uptake.[8] The PI3K/Akt pathway is the primary route for insulin-stimulated glucose transport and glycogen synthesis.[4] Impairment of this pathway is a hallmark of insulin resistance and type 2 diabetes.[9]
Conclusion
This compound, as a key active component of Gynostemma pentaphyllum, demonstrates significant potential as a therapeutic agent for type 2 diabetes. Its ability to activate AMPK and positively influence glucose and lipid metabolism makes it a compelling candidate for further drug development. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further elucidate the anti-diabetic properties of this compound and related compounds. Future research should focus on studies using purified this compound to precisely define its efficacy and mechanism of action in various diabetic animal models.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential hypoglycemic effect of an ethanol extract of Gynostemma pentaphyllum in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective effect of heat-processed Gynostemma pentaphyllum on high fat diet-induced glucose metabolic disorders mice [frontiersin.org]
- 7. Protective effect of heat-processed Gynostemma pentaphyllum on high fat diet-induced glucose metabolic disorders mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ahajournals.org [ahajournals.org]
Application Note: Quantitative Analysis of Damulin A using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of damulin A, a bioactive saponin found in Gynostemma pentaphyllum, using an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS) method.[1][2] This method is suitable for the determination of this compound in processed plant material and is applicable for quality control and research purposes. The provided protocol includes details on sample preparation, chromatographic conditions, and mass spectrometric detection, along with method validation data.
Introduction
This compound is a dammarane-type saponin isolated from heat-processed Gynostemma pentaphyllum.[1][2] It, along with the related compound damulin B, has demonstrated various biological activities, including the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Research has also indicated its potential anti-cancer properties, showing cytotoxicity against non-small cell lung carcinoma A549 cells.[1] The concentration of this compound is noted to increase significantly during the heat processing of G. pentaphyllum, making its accurate quantification essential for the standardization of extracts and for pharmacological studies.[2] This application note outlines a validated UPLC-MS method for the reliable determination of this compound.
Experimental Protocol
Sample Preparation (Heat-Processed Gynostemma pentaphyllum)
-
Extraction:
-
Weigh a representative sample of dried, powdered, heat-processed Gynostemma pentaphyllum.
-
Add methanol to the sample.
-
Perform extraction using a suitable method (e.g., sonication or reflux).
-
Filter the extract to remove solid plant material.
-
-
Sample Dilution:
-
Dilute the filtered extract with methanol to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the UPLC system.
-
UPLC-MS Analysis
Chromatographic Conditions:
-
Instrument: Ultra-High Performance Liquid Chromatography system coupled with a tandem mass spectrometer.[1]
-
Column: A suitable reversed-phase column for saponin analysis.
-
Mobile Phase: A gradient of acetonitrile and water, likely with a modifier such as formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate for UPLC systems.
-
Injection Volume: 10 µL.[2]
-
Column Temperature: Maintained at a constant temperature to ensure reproducibility.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
Desolvation Gas: Nitrogen at a flow rate of 550 L/h.[2]
-
Cone Gas Flow: 50 L/h.[2]
-
Desolvation Temperature: 350 °C.[2]
-
Source Temperature: 100 °C.[2]
-
Capillary Voltage: 3000 V.[2]
-
Detection Mode: Single Ion Recording (SIR) at m/z 799 ± 0.5 for this compound.[2]
Method Validation Data
The UPLC-MS method was validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, recovery, and stability.[2]
| Parameter | This compound |
| Linearity Range (µg/mL) | 1–400 |
| Recovery (%) | 97.5–99.7 |
| RSD of Recovery (%) | 1.3–3.9 |
| Stability (at room temp.) | Stable for at least 12 hours |
| RSD of Stability (%) | ≤ 4 |
Table 1: Summary of Method Validation Parameters for this compound Analysis. [2]
Quantitative Results
The developed method was applied to determine the content of this compound in Gynostemma pentaphyllum subjected to different heat-processing temperatures.
| Processing Temperature (°C) | This compound Content (µg/g) |
| Raw Plant | < 250 |
| 130 (for 3 hours) | 11902 ± 96.3 |
Table 2: Content of this compound in Raw and Heat-Processed Gynostemma pentaphyllum. [2]
Visualizations
Figure 1: Experimental workflow for the UPLC-MS analysis of this compound.
Figure 2: Simplified signaling pathway of this compound-mediated AMPK activation.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Damulin A in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative determination of drug concentrations in biological matrices, such as plasma, is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. This application note describes a robust and validated LC-MS/MS method for the quantification of damulin A, a novel small molecule drug candidate, in human plasma. The method presented herein is suitable for supporting preclinical and clinical development programs.
The validation of this bioanalytical method was conducted in accordance with the principles outlined in the FDA Guidance for Industry on Bioanalytical Method Validation.[1][2][3] All validation parameters, including selectivity, accuracy, precision, recovery, calibration curve, and stability, were assessed and found to be within acceptable limits.[4][5]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (purity >99%) and its stable isotope-labeled internal standard (SIL-IS), this compound-d4 (purity >99%). A stable isotope-labeled internal standard is preferred as it has nearly identical chemical and physical properties to the analyte, ensuring consistent extraction recovery and compensating for matrix effects.[6][7]
-
Solvents: Acetonitrile (LC-MS grade), methanol (LC-MS grade), and formic acid (LC-MS grade).
-
Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm.
-
Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant) obtained from an accredited supplier.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for sample cleanup in high-protein matrices like plasma.[8]
-
Allow all frozen plasma samples (calibration standards, quality controls, and unknown samples) to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of each plasma sample in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (this compound-d4, 500 ng/mL in 50% methanol).
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B |
| Total Run Time | 5.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Multiple Reaction Monitoring (MRM) Transitions: | See Table 3 for details. |
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create working solutions for spiking into plasma.
-
Calibration Standards (CS): Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 750 ng/mL
-
Data Presentation and Results
Mass Spectrometry
The mass spectrometer was operated in the positive ion mode, and the most abundant and stable precursor-to-product ion transitions were selected for this compound and its internal standard.
Table 3: Optimized MS/MS Parameters for this compound and this compound-d4 (Internal Standard)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 450.2 | 288.1 | 80 | 35 |
| This compound-d4 (IS) | 454.2 | 292.1 | 80 | 35 |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[2][3] A summary of the validation results is presented below.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
Table 4: Calibration Curve for this compound in Human Plasma
| Parameter | Result |
| Concentration Range | 1.00 - 1000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) of nominal values |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels on three separate days.
Table 5: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |
| LLOQ | 1.00 | 5.2 | 8.9 | 7.1 | 11.2 |
| LQC | 3.00 | -2.8 | 6.5 | -1.5 | 7.8 |
| MQC | 75.0 | 1.5 | 4.1 | 2.3 | 5.5 |
| HQC | 750 | -0.8 | 3.5 | -1.2 | 4.2 |
| Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ). |
Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 6: Recovery and Matrix Effect of this compound
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 92.5 | 98.2 |
| HQC | 94.1 | 101.5 |
| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within acceptable limits (typically 85-115%). |
Stability
The stability of this compound in human plasma was evaluated under various storage and handling conditions.
Table 7: Stability of this compound in Human Plasma
| Stability Condition | Duration | Accuracy (% of Nominal) |
| Bench-top (Room Temperature) | 6 hours | 95.8% - 103.2% |
| Freeze-Thaw (3 cycles) | -80°C to RT | 97.1% - 101.5% |
| Long-term Storage | 90 days | 94.5% - 104.8% |
| Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration. |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key components of bioanalytical method validation.
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method demonstrates excellent performance in terms of linearity, accuracy, precision, recovery, and stability, meeting the criteria set by regulatory guidelines. This validated method is fit-for-purpose and can be reliably applied to support pharmacokinetic and toxicokinetic studies of this compound in drug development.
References
- 1. fda.gov [fda.gov]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for Western Blot Analysis of p-AMPK Following Damulin A Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Damulin A, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has been identified as a potent activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism, making it a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2] Activation of AMPK occurs via phosphorylation of its catalytic α-subunit at threonine 172 (Thr172).[3] Western blotting is a widely used technique to detect and quantify the levels of phosphorylated AMPK (p-AMPK), providing a direct measure of its activation state. This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation of AMPK in cells treated with this compound.
I. AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[3][4] It is activated by stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation, hypoxia, and exercise.[4][5] The primary upstream kinase responsible for phosphorylating AMPK at Thr172 is Liver Kinase B1 (LKB1).[3] Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. It achieves this by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[4][6] Small molecules like this compound can pharmacologically activate this pathway, making the analysis of p-AMPK a critical step in drug discovery and development.[1][7]
Caption: AMPK signaling pathway activated by this compound.
II. Experimental Workflow
The overall experimental workflow for analyzing p-AMPK levels after this compound treatment involves several key stages: cell culture and treatment, protein extraction, protein quantification, SDS-PAGE and protein transfer, immunodetection, and finally, data analysis. Each step must be carefully performed to ensure accurate and reproducible results.
Caption: Western blot workflow for p-AMPK detection.
III. Detailed Experimental Protocol
This protocol is a general guideline for the Western blot analysis of p-AMPK in cultured cells, such as L6 myotubes, after treatment with this compound.[1] Optimization of treatment conditions (this compound concentration and incubation time) and antibody dilutions may be required for specific cell lines and experimental setups.
A. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., L6 myotubes, C2C12, HEK293), cell culture medium, fetal bovine serum (FBS), antibiotics.
-
Treatment: this compound (stock solution in DMSO), vehicle control (DMSO).
-
Cell Lysis:
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE:
-
4x Laemmli Sample Buffer.
-
10% SDS-polyacrylamide gels.[8]
-
SDS-PAGE running buffer.
-
Protein ladder.
-
-
Protein Transfer:
-
Immunodetection:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[8] (Note: Avoid using milk as it contains phosphoproteins that can increase background).[11]
-
Primary Antibodies:
-
Loading Control Antibody: (e.g., anti-GAPDH, anti-β-actin, or anti-β-tubulin).[12][13][14]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000-1:5000 dilution).[8]
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[8]
-
B. Protocol Steps
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Starve cells in serum-free medium for 2-4 hours before treatment, if required.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period. Based on literature for similar compounds, a time course (e.g., 30 min, 1h, 2h) and dose-response (e.g., 1, 5, 10, 25 µM) experiment is recommended for initial optimization.[15]
-
-
Cell Lysis and Protein Extraction: [8]
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8][11][16]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE:
-
Load the denatured protein samples and a protein ladder onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.[8]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 4°C, ensuring the system is kept cool.[8]
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-AMPK (Thr172), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol and visualize the protein bands using a chemiluminescence imaging system.[8]
-
-
Stripping and Re-probing:
-
To normalize the p-AMPK signal, the membrane should be stripped of the bound antibodies and re-probed for total AMPK and a loading control.[8]
-
Incubate the membrane in a stripping buffer (commercially available or lab-prepared) as per the manufacturer's instructions.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using primary antibodies for total AMPK and then for a loading control (e.g., GAPDH or β-actin).
-
IV. Data Presentation and Analysis
The intensity of the bands corresponding to p-AMPK, total AMPK, and the loading control should be quantified using densitometry software. The level of AMPK activation is typically presented as the ratio of p-AMPK to total AMPK. This ratio is then normalized to the loading control to account for any variations in protein loading.
Table 1: Hypothetical Quantitative Data of p-AMPK/Total AMPK Ratio after this compound Treatment
| Treatment Group | This compound (µM) | Incubation Time (h) | p-AMPK/Total AMPK Ratio (Normalized to Vehicle) |
| Vehicle Control | 0 (DMSO) | 1 | 1.00 |
| This compound | 1 | 1 | 1.85 |
| This compound | 5 | 1 | 3.50 |
| This compound | 10 | 1 | 5.20 |
| This compound | 25 | 1 | 5.35 |
Data are presented as mean ± SD from a representative experiment (n=3). The p-AMPK/Total AMPK ratio was first normalized to the loading control (GAPDH) and then expressed as a fold change relative to the vehicle-treated control group.
This protocol provides a comprehensive framework for researchers to effectively measure the activation of AMPK in response to this compound treatment. Adherence to these steps, particularly the inclusion of appropriate controls and inhibitors, is crucial for obtaining reliable and interpretable data. The results from such experiments are vital for understanding the mechanism of action of this compound and for the development of novel therapeutics targeting the AMPK pathway.
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. stratech.co.uk [stratech.co.uk]
- 12. Recommended controls for western blot | Abcam [abcam.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Loading Controls | Hello Bio [hellobio.com]
- 15. researchgate.net [researchgate.net]
- 16. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Application Notes and Protocols: Mitochondrial Respiration Assay with Damulin A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin A, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated various biological activities, including anti-cancer effects.[1][2][3] Emerging evidence suggests that related compounds can influence mitochondrial function, a critical aspect of cellular metabolism and survival. For instance, damulins A and B have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which can in turn modulate mitochondrial biogenesis and fatty acid oxidation.[4] Furthermore, the structurally similar compound, damulin B, has been observed to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) production in cancer cells, indicating a direct or indirect effect on the electron transport chain.[5]
This document provides a detailed protocol for assessing the impact of this compound on mitochondrial respiration using a Seahorse XFe96/XFp Extracellular Flux Analyzer. This technology allows for the real-time measurement of oxygen consumption rate (OCR), providing key insights into mitochondrial function. The following protocols and application notes are intended to guide researchers in investigating the mechanism of action of this compound and similar natural compounds on cellular bioenergetics.
Putative Signaling Pathway of this compound in Mitochondrial Regulation
Based on existing literature, this compound is hypothesized to activate AMPK, which can lead to downstream effects on mitochondrial metabolism. The following diagram illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway of this compound impacting mitochondrial respiration.
Experimental Workflow for Mitochondrial Respiration Assay
The following diagram outlines the key steps for performing a mitochondrial respiration assay with this compound treatment using a Seahorse XF Analyzer.
Caption: Experimental workflow for the Seahorse XF mitochondrial respiration assay.
Detailed Experimental Protocol
This protocol is adapted for a Seahorse XFe96 Analyzer but can be modified for other models.
Materials:
-
This compound (stock solution in DMSO)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the cell type)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell line of interest (e.g., A549, HepG2)
-
Standard cell culture reagents and equipment
Procedure:
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: this compound Treatment and Seahorse Assay
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Seahorse XF Base Medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Reconstitute the Seahorse XF Cell Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions to create stock solutions. Further dilute these stocks in Seahorse XF Base Medium to the desired working concentrations for injection.
-
-
Hydrate the Sensor Cartridge:
-
Add 200 µL of Seahorse XF Calibrant to each well of a Seahorse XF utility plate.
-
Place the sensor cartridge onto the utility plate and incubate at 37°C in a non-CO2 incubator for at least 4 hours (or overnight).
-
-
Treat Cells:
-
Remove the cell culture medium from the seeded microplate.
-
Wash the cells gently with pre-warmed Seahorse XF Base Medium.
-
Add the appropriate volume of Seahorse XF Base Medium containing the desired concentrations of this compound (and vehicle control) to each well.
-
Incubate the cells at 37°C in a non-CO2 incubator for the desired treatment duration (e.g., 1, 6, or 24 hours).
-
-
Load the Sensor Cartridge:
-
Following the Seahorse XF Cell Mito Stress Test protocol, load the appropriate volumes of Oligomycin, FCCP, and Rotenone/Antimycin A into the designated ports of the hydrated sensor cartridge.
-
-
Run the Assay:
-
Place the cell culture microplate and the loaded sensor cartridge into the Seahorse XF Analyzer.
-
Start the assay protocol, which will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors.
-
Data Analysis:
-
Normalization: After the assay, normalize the OCR data to the number of cells per well. This can be done by various methods, such as a CyQUANT cell proliferation assay or by measuring the total protein content per well (e.g., using a BCA assay).
-
Calculation of Parameters: The Seahorse XF software will automatically calculate key parameters of mitochondrial respiration. These parameters are defined as follows:
-
Basal Respiration: The initial OCR, representing the energetic demand of the cell under baseline conditions.
-
ATP Production-Linked Respiration: The decrease in OCR after the injection of Oligomycin, which inhibits ATP synthase.
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP, an uncoupling agent that collapses the proton gradient and drives the electron transport chain to its maximum rate.
-
Proton Leak: The remaining OCR after Oligomycin injection that is not coupled to ATP synthesis.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an increased energy demand.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone and Antimycin A, which inhibit Complex I and Complex III, respectively.
-
Data Presentation
The following table provides a template for presenting the quantitative data obtained from the mitochondrial respiration assay with this compound treatment. The values presented are hypothetical and serve as an illustrative example of how this compound might affect mitochondrial function, based on its known activation of AMPK which could enhance respiratory capacity.
| Treatment Group | Basal Respiration (pmol O2/min/µg protein) | ATP Production (pmol O2/min/µg protein) | Maximal Respiration (pmol O2/min/µg protein) | Spare Respiratory Capacity (pmol O2/min/µg protein) |
| Vehicle Control (0.1% DMSO) | 100 ± 8 | 75 ± 6 | 250 ± 20 | 150 ± 15 |
| This compound (10 µM) | 125 ± 10 | 90 ± 7 | 300 ± 25 | 175 ± 18 |
| This compound (50 µM) | 150 ± 12 | 110 ± 9 | 350 ± 30 | 200 ± 22 |
Interpretation of Results
-
An increase in basal and maximal respiration , as shown in the hypothetical data, could suggest that this compound enhances mitochondrial function, potentially through the activation of AMPK and subsequent increases in substrate oxidation and/or mitochondrial biogenesis.
-
An increase in ATP production-linked respiration would indicate a greater reliance on oxidative phosphorylation for cellular energy.
-
An increase in spare respiratory capacity would imply that this compound treatment improves the cell's ability to respond to metabolic stress.
-
Conversely, a decrease in these parameters would suggest mitochondrial toxicity. For instance, if this compound were to act similarly to its relative Damulin B at high concentrations, one might observe a decrease in mitochondrial membrane potential and a subsequent reduction in OCR.
These application notes and protocols provide a framework for investigating the effects of this compound on mitochondrial respiration. Researchers should optimize the experimental conditions, including cell type, this compound concentration, and treatment duration, for their specific studies. The use of complementary assays, such as measuring mitochondrial membrane potential, ROS production, and ATP levels, will provide a more comprehensive understanding of the bioenergetic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of Damulin B from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Damulin A Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Damulin A is a dammarane-type saponin isolated from the medicinal plant Gynostemma pentaphyllum. Emerging research indicates that this compound, along with its structural analog damulin B, possesses various pharmacological activities, including the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.[1][2] The activation of AMPK can influence metabolic processes, potentially impacting cell growth and viability, suggesting that this compound may have therapeutic applications. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a standard MTT assay.
Data Presentation
While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the reported IC50 values for the structurally similar compound, damulin B, which can serve as a reference for expected potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| Damulin B | A549 (Human Lung Carcinoma) | 21.9 | [3] |
| Damulin B | H1299 (Human Non-Small Cell Lung Cancer) | 21.7 | [3] |
Experimental Protocol: MTT Cytotoxicity Assay for this compound
This protocol outlines the steps for determining the cytotoxicity of this compound against a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials
-
This compound (of known purity)
-
Selected cancer cell line (e.g., A549, H1299, or other relevant line)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) to determine the IC50 value.
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using appropriate software (e.g., GraphPad Prism).
-
Visualization of Cellular Pathways
Experimental Workflow
The following diagram illustrates the workflow for the MTT cytotoxicity assay.
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
This compound Signaling Pathway
This compound and B have been identified as activators of AMP-activated protein kinase (AMPK).[1][2] The activation of AMPK has downstream effects on various cellular processes, including metabolism and cell growth, which may contribute to the cytotoxic effects observed in cancer cells.
Caption: Simplified signaling pathway of this compound via AMPK activation.
Damulin B Induced Apoptosis Pathway
Damulin B has been shown to induce apoptosis in lung cancer cells through both intrinsic and extrinsic pathways.[4] This involves the regulation of key apoptotic proteins.
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory Effect of Damulin B from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Damulin A Solubility for Cell Culture
Welcome to the technical support center for troubleshooting damulin A solubility in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve common issues with compound solubility, ensuring reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in a laboratory setting.
Q1: My this compound precipitated immediately after I added the stock solution to my cell culture medium. What went wrong?
A1: This is a common issue when working with hydrophobic compounds like this compound. Precipitation in aqueous media can be caused by several factors:
-
High Final Concentration: The final concentration of this compound in your media may have exceeded its solubility limit.
-
Solvent Shock: When a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution, it can "crash out" or precipitate.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[1]
-
Temperature: Adding a cold stock solution to warm media can sometimes cause precipitation.
Solution:
-
Lower the Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Optimize Dilution: Add the DMSO stock solution dropwise into your pre-warmed media while gently vortexing or swirling. This helps to disperse the compound more effectively.
-
Control Solvent Percentage: Ensure the final concentration of DMSO in your culture medium is very low, ideally ≤ 0.1%, to minimize both solvent toxicity and precipitation risk.[1]
Q2: What is the best solvent for preparing this compound stock solutions for in vitro use?
A2: The recommended solvent for preparing stock solutions of this compound for cell culture is Dimethyl sulfoxide (DMSO) .[2] this compound is highly soluble in DMSO, reaching concentrations as high as 50 mg/mL (63.86 mM).[3][4] Other solvents such as ethanol, pyridine, and methanol can also be used, but DMSO offers the highest solubility.[2]
Q3: I'm having trouble completely dissolving this compound powder in DMSO. What should I do?
A3: this compound may require assistance to fully dissolve, even in DMSO.
-
Use Ultrasonic Treatment: Sonication is recommended to aid dissolution.[3][4]
-
Gentle Warming: You can gently warm the solution to 37°C to increase solubility.[5]
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water absorbed into the DMSO can significantly reduce its ability to dissolve this compound. Always use newly opened or properly stored anhydrous DMSO.[3]
Q4: My this compound stock solution looks cloudy or has visible particles after storage. Is it still usable?
A4: Cloudiness or precipitation in a stored stock solution can occur due to a few reasons:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the compound to come out of solution.
-
Moisture Contamination: If the vial was not sealed tightly, the DMSO could have absorbed moisture, reducing solubility.
Solution:
-
Bring the vial to room temperature and then warm it to 37°C.[5]
-
Use an ultrasonic bath to try and redissolve the precipitate.[5]
-
Visually inspect for a clear solution. If the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments. To prevent this, always aliquot your stock solution into smaller, single-use volumes after preparation.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Solid Powder: Store at -20°C in a tightly sealed container, protected from light and moisture.[5]
-
Stock Solutions (in DMSO): For optimal stability, aliquot the stock solution into single-use vials and store them sealed and protected from light. Store at -80°C for up to 6 months or at -20°C for up to 1 month .[3] Avoid repeated freeze-thaw cycles.[5]
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound, along with the related compound damulin B, is known to be a potent activator of AMP-activated protein kinase (AMPK) . AMPK is a crucial sensor and regulator of cellular energy metabolism. Activation of AMPK by this compound can influence downstream processes related to glucose and lipid metabolism.[2] Some studies on damulin B also show involvement with the Wnt/β-catenin and Akt signaling pathways.[7][8]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: While this can be cell-line dependent, a general rule is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For sensitive cell lines or long-term experiments, a final concentration of ≤ 0.1% is strongly recommended to avoid solvent-induced artifacts or toxicity.[1]
Quantitative Data Summary
The following table summarizes the key solubility and storage information for this compound.
| Parameter | Value & Conditions | Source(s) |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][3] |
| Solubility in DMSO | 50 mg/mL (63.86 mM) | [3][4] |
| Aids to Dissolution | Ultrasonic treatment; gentle warming to 37°C | [3][5] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [3] |
| Final DMSO in Media | Recommended: ≤ 0.1%; Maximum: 0.5% | [1] |
Experimental Protocols
Detailed Protocol: Preparation of this compound for Cell Culture
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.
I. Materials
-
This compound powder (MW: 783.00 g/mol )[3]
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Sterile cell culture medium, pre-warmed to 37°C
II. Stock Solution Preparation (10 mM in DMSO)
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need 7.83 mg of this compound.
-
Calculation: 0.010 mol/L * 1 L/1000 mL * 783.00 g/mol * 1000 mg/g = 7.83 mg/mL
-
-
Weigh Compound: Carefully weigh out 7.83 mg of this compound powder and place it into a sterile amber vial.
-
Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial.[3]
-
Dissolve: Tightly cap the vial and vortex briefly. Place the vial in an ultrasonic water bath and sonicate until the powder is completely dissolved.[3] If needed, the solution can be gently warmed to 37°C to facilitate dissolution.[5]
-
Visual Inspection: Visually confirm that the solution is clear and free of any visible particles.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile amber vials. Store them at -80°C for up to 6 months.[3]
III. Working Solution Preparation
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Prepare Dilution: Pre-warm the required volume of cell culture medium to 37°C.
-
Add to Media: To achieve a final concentration of 10 µM this compound, you will perform a 1:1000 dilution. For example, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed medium.
-
Crucial Step: Add the stock solution drop-by-drop into the medium while gently swirling the flask or tube. This prevents localized high concentrations of DMSO and reduces the risk of precipitation.
-
-
Mix and Use: Mix the final working solution gently but thoroughly. Immediately add the medium containing this compound to your cell cultures.
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:1202868-74-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. CAS 1202868-74-3 | this compound [phytopurify.com]
- 7. mdpi.com [mdpi.com]
- 8. Gynostemma pentaphyllum Hydrodistillate and Its Major Component Damulin B Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Damulin A Extraction from Gynostemma pentaphyllum: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of damulin A from Gynostemma pentaphyllum.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of this compound low when extracting from raw Gynostemma pentaphyllum?
A1: The concentration of this compound in raw, unprocessed Gynostemma pentaphyllum leaves is naturally low.[1] Significant increases in this compound content are achieved through post-harvest processing methods that induce the hydrolysis of more abundant, structurally related saponins (gypenosides) into this compound.
Q2: What methods can be used to increase the content of this compound in the plant material before extraction?
A2: Heat processing is a critical step to increase the concentration of this compound.[1] Methods such as steaming the raw plant material at high temperatures (e.g., 125°C) or treating a crude extract with high temperature and high pressure have been shown to significantly boost the levels of this compound and damulin B.[1][2] This is due to the hydrolysis of larger gypenosides, like gypenoside XLVI and gypenoside LVI, into smaller saponins including this compound.[1]
Q3: What are the recommended solvents for extracting this compound?
A3: Based on documented lab procedures, 80% methanol is an effective solvent for the extraction of this compound from heat-processed Gynostemma pentaphyllum leaves, often used in conjunction with ultrasonication to improve efficiency.[1] Another approach involves a sequential extraction, starting with hot water followed by a C1-C4 lower alcohol extraction of the residue.[3]
Q4: How is this compound quantified in the extract?
A4: A reliable method for the simultaneous determination and quantification of this compound and other related saponins is Ultra-High Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS).[1] This technique offers high sensitivity and selectivity for accurate measurement.
Q5: What are the reported biological activities of this compound?
A5: this compound is a bioactive saponin recognized for its potential health benefits.[4] It is known to be an activator of AMP-activated protein kinase (AMPK), which plays a key role in regulating energy metabolism.[2] This activity makes it a compound of interest for research into metabolic syndromes such as obesity, diabetes, and hyperlipidemia.[2][3] Additionally, this compound has demonstrated anti-cancer properties.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield After Heat Processing | Insufficient temperature or duration of heat treatment. | Optimize the heating parameters. Research indicates that processing at 130°C for 3 hours can significantly increase this compound content.[1] It is advisable to perform a time-course and temperature-optimization experiment (e.g., 110°C, 120°C, 130°C for 1, 2, and 3 hours) to find the optimal conditions for your specific biomass. |
| Inefficient extraction method. | Ensure the solvent has sufficient time and contact with the plant material. Ultrasonication can enhance extraction efficiency.[1] Also, verify that the particle size of the ground plant material is small enough to allow for proper solvent penetration. | |
| Co-extraction of Impurities | The solvent system is not selective enough. | A multi-step purification process is necessary. While detailed protocols are proprietary, general approaches would involve column chromatography (e.g., silica gel, C18) with a gradient elution system to separate compounds based on polarity. |
| Inconsistent Results Between Batches | Variation in the raw plant material. | Source Gynostemma pentaphyllum from a consistent supplier. The chemical profile of the plant can vary based on growing conditions, harvest time, and genetics. Standardize the pre-processing and extraction protocols to minimize variability. |
| Degradation of this compound during processing or storage. | This compound, like many natural products, may be susceptible to degradation under harsh pH, high temperatures for extended periods, or exposure to light. Store extracts and purified compounds in a cool, dark, and dry place.[6] Whenever possible, prepare solutions for use on the same day.[6] |
Quantitative Data Summary
The following table summarizes the significant increase in this compound content following heat processing of Gynostemma pentaphyllum.
| Processing Condition | This compound Content (μg/g) |
| Raw Plant Material | < 250 |
| Heat Processed at 130°C for 3 hours | 11902 ± 96.3 |
| Data sourced from a study utilizing UPLC-MS for quantification.[1] |
Experimental Protocols
Protocol 1: Heat Processing and Extraction of this compound
This protocol is based on the method described for increasing and extracting dammarane-type saponins.[1]
-
Heat Processing:
-
Place the dried leaves of Gynostemma pentaphyllum in a steamer or an autoclave.
-
Heat the material at a controlled temperature (e.g., 110°C, 120°C, or 130°C) for a specified duration (e.g., 1, 2, or 3 hours).
-
-
Extraction:
-
Take 5.0 g of the heat-processed leaves.
-
Add 50 mL of 80% methanol.
-
Perform ultrasonication for 1.5 hours.
-
Evaporate the solvent from the resulting extract.
-
Re-dissolve the residue in methanol to a known concentration (e.g., 5 mg/mL).
-
Filter the solution through a 0.22-μm filter before analysis.
-
Protocol 2: Quantification of this compound by UPLC-MS
This is a general workflow for quantification. Specific parameters such as the column, mobile phase gradient, and mass spectrometry settings should be optimized based on the instrument used.
-
Standard Preparation:
-
Prepare a stock solution of purified this compound standard of known concentration.
-
Create a series of dilutions to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the filtered extract (from Protocol 1) into the UPLC-MS system.
-
Separate the components on a suitable C18 column using a gradient of water and acetonitrile (often with a modifier like formic acid).
-
Detect this compound using a mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]
- 3. US20190201468A1 - Preparation method of gynostemma pentaphyllum leaves extract for increasing small molecular effective saponin contents, and decreasing benzopyrene, and gynostemma pentaphyllum extract prepared by the method thereof - Google Patents [patents.google.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS 1202868-74-3 | this compound [phytopurify.com]
Technical Support Center: Optimizing Damulin A Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing damulin A in dose-response studies. Our aim is to help you overcome common experimental hurdles and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dammarane-type saponin originally isolated from Gynostemma pentaphyllum.[1] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound can influence downstream processes related to glucose and lipid metabolism.[1][3] Specifically, AMPK activation can lead to increased glucose uptake and fatty acid oxidation.[1][3]
Q2: What is a typical effective concentration range for damulins?
Q3: What are the key parameters to derive from a dose-response curve?
A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its effect.[5][6][7] Key parameters obtained from this curve include:
-
EC50 (or IC50): The concentration of a drug that produces 50% of the maximal response (EC50) or inhibits a response by 50% (IC50).[5]
-
Emax: The maximum response or effect that can be produced by the drug.[5]
-
Hill Slope (or Slope Factor): Describes the steepness of the curve, which can provide insights into the binding cooperativity of the drug.[8]
Q4: How should I prepare my this compound stock solution?
It is crucial to ensure that this compound is fully dissolved to obtain accurate concentrations. The solvent used for the initial stock solution should be chosen based on the manufacturer's recommendations, which is often DMSO. Prepare a high-concentration stock (e.g., 10-50 mM) and then make serial dilutions in your cell culture medium or assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations of DMSO can affect cell viability and experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your dose-response experiments with this compound.
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing at each step.[8] |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Assay Signal Instability | Allow for appropriate incubation times as specified by your assay kit. Read the plate promptly after the final step. Check for and minimize background signal.[8] |
Issue 2: No Response or a Very Weak Response to this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Dose Range | The concentrations tested may be too low. Perform a broader range-finding experiment, from nanomolar to high micromolar concentrations. |
| Inactive Compound | Verify the purity and integrity of your this compound stock. If possible, confirm its activity using a positive control assay. |
| Cellular System Unresponsive | The chosen cell line may not express the necessary targets for this compound action or may have low AMPK activity. Consider using a different cell model known to be responsive to AMPK activators. |
| Insufficient Incubation Time | The duration of this compound treatment may not be long enough to elicit a measurable response. Perform a time-course experiment to determine the optimal incubation period. |
Issue 3: The Dose-Response Curve Does Not Fit a Standard Sigmoidal Model
| Potential Cause | Troubleshooting Step |
| Biphasic (Hormetic) Response | Some compounds exhibit a stimulatory effect at low doses and an inhibitory effect at high doses. If your data shows a U-shaped or inverted U-shaped curve, a standard four-parameter logistic model may not be appropriate.[8] Consider fitting the data to a biphasic model. |
| Incomplete Curve | The range of concentrations tested may not be wide enough to define the top and bottom plateaus of the curve. Extend the concentration range in both directions. |
| Compound Precipitation | At high concentrations, this compound may precipitate out of solution, leading to a drop in the response. Visually inspect the wells with the highest concentrations for any signs of precipitation. |
| Data Normalization Issues | Ensure you are correctly subtracting background and normalizing the data to your positive and negative controls. |
Quantitative Data Summary
The following table summarizes publicly available IC50 values for damulin B, a structurally similar compound to this compound. These values can serve as an approximate reference for designing initial dose-response experiments for this compound.
| Compound | Cell Line | Effect | IC50 Value (µM) |
| Damulin B | A549 (Human Lung Carcinoma) | Growth Inhibition | 21.9[4] |
| Damulin B | H1299 (Human Lung Carcinoma) | Growth Inhibition | 21.7[4] |
Experimental Protocols
Protocol: Determining the EC50 of this compound for AMPK Activation in L6 Myotubes
This protocol describes a cell-based assay to measure the dose-dependent activation of AMPK by this compound.
-
Cell Culture and Seeding:
-
Culture L6 myotube cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and differentiate.
-
-
Preparation of this compound Dilutions:
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in cell culture medium to obtain the desired final concentrations (e.g., ranging from 100 µM down to 1 nM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined time (e.g., 1-24 hours), based on preliminary time-course experiments.
-
-
Lysis and Protein Quantification:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration for each sample using a BCA or Bradford assay.
-
-
AMPK Activation Measurement (e.g., Western Blot or ELISA):
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Use a secondary antibody for detection.
-
ELISA: Use a commercially available ELISA kit to specifically quantify the levels of p-AMPK.
-
-
Data Analysis:
-
Quantify the signal for p-AMPK and normalize it to the total AMPK signal (for Western blot) or total protein concentration.
-
Normalize the data to the vehicle control (0% activation) and a positive control (100% activation, if available).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism, R) to determine the EC50, Emax, and Hill slope.
-
Visualizations
Caption: Signaling pathway of this compound activating AMPK.
Caption: Experimental workflow for dose-response curve analysis.
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mycalpharm.com [mycalpharm.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. news-medical.net [news-medical.net]
- 8. pubs.acs.org [pubs.acs.org]
damulin A stability in DMSO and culture media
Welcome to the technical support center for damulin A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare and store stock solutions of this compound in DMSO?
A1: this compound is soluble in DMSO. For optimal stability, it is recommended to prepare stock solutions on the same day of use.[1][2] If advance preparation is necessary, aliquot the DMSO stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4]
For storage, follow these guidelines:
-
Short-term storage: Store aliquots at -20°C for up to one month.[2][3][4]
-
Long-term storage: For storage longer than one month, it is recommended to store aliquots at -80°C for up to six months.[3][4]
Always allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation from introducing moisture.[5]
Q2: I observed precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation or phase separation during the preparation of a this compound solution, gentle heating and/or sonication can be used to aid dissolution.[3] Ensure the compound is fully dissolved before use in your experiments. Using newly opened, anhydrous DMSO is also crucial, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[3]
Q3: What is the stability of this compound in aqueous culture media (e.g., DMEM, RPMI-1640)?
A3: Currently, there is no published quantitative data specifically detailing the stability of this compound in common cell culture media. The stability of compounds in culture media can be influenced by various factors, including pH, temperature, and the presence of media components that can catalyze degradation. Given this lack of specific data, it is highly recommended to prepare fresh dilutions of this compound in culture media for each experiment immediately before use. Avoid storing this compound in culture media for extended periods.
Q4: How can I test the stability of this compound in my specific cell culture medium?
A4: To determine the stability of this compound in your experimental conditions, you can perform a stability study. A general protocol involves incubating this compound in your cell culture medium at 37°C and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like HPLC or LC-MS. For a detailed methodology, please refer to the "Experimental Protocols" section below.
Q5: What are the known signaling pathways activated by this compound?
A5: this compound is a known activator of AMP-activated protein kinase (AMPK).[1][5][6] Activation of AMPK plays a crucial role in regulating cellular energy metabolism. This compound and the closely related damulin B have been shown to influence downstream pathways, including the Wnt/β-catenin and AKT signaling pathways.[4][7]
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound in either DMSO or cell culture media. The following table summarizes the recommended storage conditions based on supplier information. Researchers are encouraged to perform their own stability assessments for their specific experimental setups.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Reference(s) |
| DMSO | -20°C | 1 month | [3][4] |
| DMSO | -80°C | 6 months | [3][4] |
| Cell Culture Media | 37°C | Prepare fresh for each use | Best Practice |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- DMSO (anhydrous)
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- Incubator (37°C)
- Autosampler vials
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Preparation of Working Solution: Dilute the this compound stock solution in the desired cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
- Incubation: Place the vial containing the this compound-media solution in a 37°C incubator.
- Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution and transfer it to an HPLC vial. The t=0 sample should be taken immediately after preparation.
- Sample Quenching (Optional but Recommended): To stop potential degradation after sampling, samples can be immediately frozen at -80°C or mixed with a cold organic solvent (like acetonitrile) to precipitate proteins and halt enzymatic activity.
- HPLC Analysis:
- Inject the samples onto the HPLC system.
- Separate this compound from potential degradation products using a suitable gradient of water and acetonitrile (often with a small percentage of formic acid).
- Monitor the elution profile at an appropriate wavelength (e.g., 205 nm for saponins lacking strong chromophores) or using a more universal detector like ELSD or a mass spectrometer.
- Data Analysis:
- Identify the peak corresponding to this compound based on its retention time from a standard injection.
- Integrate the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
- Plot the percentage of remaining this compound against time to determine its stability profile.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gynostemma pentaphyllum Hydrodistillate and Its Major Component Damulin B Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:1202868-74-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
preventing damulin A precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with damulin A. Find answers to frequently asked questions and troubleshooting tips to prevent its precipitation in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
This compound is a saponin and a hydrophobic compound, which means it has poor solubility in water. Precipitation occurs when the concentration of this compound exceeds its solubility limit in an aqueous environment. This is a common issue when a stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into a larger volume of an aqueous solution.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
For in vitro experiments, DMSO is the recommended primary solvent for preparing a stock solution of this compound.[1][2] It can be dissolved in DMSO at a concentration of up to 50 mg/mL, though this may require ultrasonication to fully dissolve.[1][2] When preparing for cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low enough to not affect the cells (typically less than 0.5%).
Q3: How can I prepare a stable aqueous solution of this compound for in vivo administration?
Directly dissolving this compound in purely aqueous solutions for in vivo use is not recommended due to its low solubility. Co-solvent systems are necessary to maintain its solubility. Several formulations have been shown to yield a clear solution at concentrations of at least 1.25 mg/mL.[1][2] These typically involve first dissolving this compound in DMSO and then serially diluting it with other co-solvents.
Troubleshooting Guide
Issue: I observed precipitation after diluting my this compound stock solution into my aqueous experimental medium.
This guide provides a step-by-step approach to resolving this issue.
Troubleshooting Workflow
References
Damulin A Crystallization: Technical Support Center
Welcome to the technical support center for Damulin A crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound is a saponin with solubility in various organic solvents.[1] It is soluble in DMSO, pyridine, methanol, and ethanol.[1] For in vitro studies, it is often dissolved in DMSO at a concentration of 50 mg/mL, which may require ultrasonication to achieve full dissolution.[2][3] For in vivo studies, complex solvent systems are often employed.[2][3]
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored at -20°C in a sealed container, protected from moisture and light.[2][3] If stored in a solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to store the solution in aliquots.[4]
Q3: My this compound solution is cloudy. What should I do?
A3: Cloudiness in the solution may indicate incomplete dissolution or precipitation. Gentle heating to 37°C and ultrasonication can aid in dissolving the compound.[4] If precipitation occurs during the preparation of a formulation, heating and/or sonication can also be used to help redissolve it.[3]
Troubleshooting Crystallization Issues
This section provides a systematic guide to troubleshoot common problems encountered during this compound crystallization experiments.
Problem 1: No Crystals Formed
If your experiment yields no crystals, it is often an issue with supersaturation or nucleation.
Possible Causes and Solutions:
-
Insufficient Supersaturation: The concentration of this compound in your chosen solvent may be too low.
-
Solution: Slowly evaporate the solvent to increase the concentration. If using a mixed solvent system, you can also try to reduce the proportion of the solvent in which this compound is more soluble.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).
-
Solution 1: Scratching. Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can act as nucleation sites.[5]
-
Solution 2: Seeding. Introduce a tiny, well-formed crystal of this compound (if available from a previous experiment) into the supersaturated solution to induce growth.[6]
-
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the molecule from coming out of solution.[6]
-
Solution: Experiment with different solvents or solvent mixtures. Refer to the solubility data to select a solvent in which this compound has moderate solubility.
-
Problem 2: Amorphous Precipitate or Oil Formation
The formation of a non-crystalline solid or an oily phase indicates that the supersaturation level was too high, leading to rapid precipitation rather than ordered crystal growth.[7]
Possible Causes and Solutions:
-
Concentration is Too High: The initial concentration of this compound is excessive.
-
Solution: Dilute the solution with more solvent and allow for slower evaporation or cooling.[5]
-
-
Rapid Change in Conditions: A sudden temperature drop or rapid addition of an anti-solvent can cause the compound to crash out of solution.
-
Solution: Slow down the crystallization process. If using cooling crystallization, decrease the temperature gradually.[8] If using anti-solvent addition, add the anti-solvent dropwise and with gentle stirring.
-
-
"Oiling Out": This occurs when the protein would rather interact with another protein molecule than with the solvent.[9]
-
Solution: While this is more common with proteins, for small molecules, adjusting the solvent system by adding a small amount of a co-solvent can sometimes resolve this issue.[9]
-
Problem 3: Formation of Many Small Crystals
While crystals have formed, they are too small for analysis. This is often due to an excess of nucleation events.
Possible Causes and Solutions:
-
Too Many Nucleation Sites: Dust particles or other impurities can act as nucleation sites.
-
Solution: Filter the this compound solution before setting up the crystallization experiment to remove any particulate matter. Ensure your crystallization vessel is scrupulously clean.[6]
-
-
Rapid Crystallization: The transition to a supersaturated state was too fast.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent/System | Concentration | Observations | Reference |
| DMSO | 50 mg/mL (63.86 mM) | Requires ultrasonic assistance. | [2][3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 1.25 mg/mL (1.60 mM) | Clear solution. | [2][3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL (1.60 mM) | Clear solution. | [2] |
| 10% DMSO >> 90% Corn Oil | ≥ 1.25 mg/mL (1.60 mM) | Clear solution. | [2][3] |
| Pyridine, Methanol, Ethanol | Soluble | - | [1] |
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol) at an elevated temperature to achieve a saturated or near-saturated solution.
-
Filtration (Optional): If any particulate matter is visible, filter the hot solution through a pre-warmed filter to remove impurities.
-
Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. To slow the cooling process further, the vessel can be placed in an insulated container.
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to days. Crystal formation should occur as the solution cools and the solubility of this compound decreases.
-
Isolation: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Solvent Vapor Diffusion
-
Preparation of Inner Solution: Dissolve this compound in a solvent in which it is readily soluble (e.g., DMSO, methanol) in a small, open vial.
-
Preparation of Outer Reservoir: Place the small vial inside a larger, sealed container that contains a solvent in which this compound is poorly soluble (the anti-solvent, e.g., water, hexane).
-
Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of this compound and promoting slow crystal growth.
-
Monitoring and Harvesting: Monitor the vial for crystal formation over several days to weeks. Once suitable crystals have grown, they can be harvested.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Key factors influencing the success of crystallization.
References
- 1. This compound | CAS:1202868-74-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. biocompare.com [biocompare.com]
- 8. ethz.ch [ethz.ch]
- 9. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
Technical Support Center: Enhancing Damulin A Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of damulin A.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is this compound and why is its bioavailability a concern?
This compound is a dammarane-type saponin found in Gynostemma pentaphyllum. Like many other saponins, it exhibits a range of promising pharmacological activities. However, its therapeutic potential is often limited by low oral bioavailability, which can lead to high variability in experimental results and hinder its development as a clinical candidate.
Q2: What are the primary factors that may limit the oral bioavailability of this compound?
While specific data for this compound is limited, based on the properties of similar dammarane-type saponins, the primary factors likely include:
-
Poor aqueous solubility: Saponins often have complex, high molecular weight structures that can limit their dissolution in gastrointestinal fluids.
-
Low intestinal permeability: The large size and structural complexity of this compound may hinder its passage across the intestinal epithelium.
-
P-glycoprotein (P-gp) efflux: It is possible that this compound is a substrate for efflux transporters like P-gp, which actively pump compounds out of intestinal cells and back into the lumen, reducing net absorption.[1][2]
-
Presystemic metabolism: this compound may be subject to metabolism by cytochrome P450 (CYP) enzymes in the intestine and liver, reducing the amount of active compound that reaches systemic circulation.[3]
Troubleshooting Experiments
Q3: My in vivo experiments with this compound are showing highly variable results between subjects. What could be the cause?
High inter-subject variability is often a hallmark of poor bioavailability. Several factors could be contributing:
-
Inconsistent dissolution: If this compound is not fully dissolving in the gut, small differences in gastrointestinal conditions (e.g., pH, food content) between subjects can lead to large differences in absorption.
-
Saturation of transport mechanisms: If absorption is mediated by a saturable transporter, small variations in dosing or gut transit time can lead to disproportionate changes in uptake.
-
Genetic polymorphisms: Variations in the expression of metabolic enzymes (e.g., CYPs) or efflux transporters (e.g., P-gp) among animals can lead to significant differences in bioavailability.
Q4: I am not observing the expected therapeutic effect of this compound in my animal model, even at high doses. What should I investigate first?
The first step is to confirm that the lack of efficacy is due to poor bioavailability rather than a lack of pharmacological activity in your specific model.
-
Conduct a pilot pharmacokinetic (PK) study: Measure the plasma concentration of this compound over time after oral administration. This will determine if the compound is being absorbed and reaching systemic circulation.
-
Assess aqueous solubility: Determine the solubility of your this compound sample in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Poor solubility is a common and critical barrier.
Q5: How can I determine if this compound is a substrate for P-glycoprotein?
You can perform an in vitro P-gp substrate assay using a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells. The basic principle is to measure the bidirectional transport of this compound across a monolayer of these cells. A significantly higher efflux ratio (basolateral to apical transport) compared to the influx ratio (apical to basolateral transport) suggests that this compound is a P-gp substrate.
Q6: What are the signs that presystemic metabolism by CYP enzymes might be limiting this compound bioavailability?
To investigate this, you can incubate this compound with human liver microsomes or hepatocytes in vitro. A rapid disappearance of the parent compound, particularly in the presence of NADPH (a cofactor for CYP enzymes), would suggest metabolic instability. You can also use specific CYP inhibitors to identify which isoforms are responsible for the metabolism.
Data Presentation
Table 1: Physicochemical Properties of Damulin B (as a proxy for this compound)
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C42H70O13 | High molecular weight may limit passive diffusion. |
| Molecular Weight | 782.997 g/mol | High molecular weight may limit passive diffusion. |
| LogP | 4.5 | Indicates high lipophilicity, which can lead to poor aqueous solubility. |
| Hydrogen Bond Donor Count | 9 | A high number of hydrogen bond donors can reduce permeability. |
| Hydrogen Bond Acceptor Count | 13 | A high number of hydrogen bond acceptors can reduce permeability. |
| Rotatable Bond Count | 10 | High flexibility can sometimes negatively impact permeability. |
Table 2: Comparison of Formulation Strategies for Enhancing Bioavailability of Poorly Soluble Compounds
| Formulation Strategy | Principle | Potential Advantages for this compound | Potential Challenges |
| Lipid-Based Formulations (e.g., SEDDS) | This compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the gut. | Can significantly improve solubility and may enhance lymphatic absorption, bypassing first-pass metabolism. | Requires careful selection of excipients to ensure stability and avoid drug precipitation. |
| Solid Dispersions | This compound is dispersed in a solid polymer matrix in an amorphous state. | Increases the surface area and dissolution rate. | The amorphous form may be physically unstable and recrystallize over time. |
| Nanoparticle Formulations | The particle size of this compound is reduced to the nanometer range. | Increases the surface area-to-volume ratio, leading to faster dissolution. | Can be complex to manufacture and may have stability issues. |
| Co-administration with a P-gp Inhibitor | A second compound is used to block the P-gp efflux pump. | Can increase intracellular concentration in enterocytes and improve absorption if this compound is a P-gp substrate. | Potential for drug-drug interactions and systemic side effects of the inhibitor. |
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Materials:
-
Caco-2 cells (passages 25-45)
-
Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ and HEPES
-
This compound
-
Verapamil (positive control P-gp inhibitor)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification of this compound
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of lucifer yellow.
-
Prepare dosing solutions of this compound in HBSS at the desired concentration (e.g., 10 µM).
-
For the inhibition control, prepare a dosing solution of this compound with a known P-gp inhibitor (e.g., 100 µM verapamil).
-
Apical to Basolateral (A-B) Transport: Add the this compound dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Interpretation: An efflux ratio greater than 2 suggests that this compound is a substrate for P-gp. A reduction of the efflux ratio in the presence of verapamil further confirms this.
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
Objective: To evaluate the susceptibility of this compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
This compound
-
NADPH regenerating system
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)
-
LC-MS/MS for quantification of this compound
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol) and dilute it in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Pre-incubate the this compound solution with HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Interpretation: A short half-life and high intrinsic clearance in the presence of NADPH suggest that this compound is readily metabolized by CYP enzymes.
Visualizations
References
- 1. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 4. invivochem.com [invivochem.com]
Technical Support Center: Minimizing Off-Target Effects of Damulin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of damulin A during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dammarane-type saponin isolated from the plant Gynostemma pentaphyllum.[1] Its primary known mechanism of action is the activation of AMP-activated protein kinase (AMPK), a key regulator of glucose, lipid, and energy metabolism.[1][2] This activation leads to beneficial effects on glucose and lipid metabolism, such as increased β-oxidation and glucose uptake.[1]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[3][4][5] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects, complicating the interpretation of data.[1][3] For instance, a compound intended to activate one kinase might interact with other kinases or signaling proteins.
Q3: Are there known off-target effects for this compound?
Currently, specific off-target interactions of this compound are not extensively documented in publicly available literature. However, like many small molecules, it has the potential to interact with proteins other than AMPK. Its structural analog, damulin B, has been shown to influence other signaling pathways, including the Wnt/β-catenin and AKT pathways.[6][7] Therefore, it is crucial for researchers to experimentally validate that the observed effects of this compound are due to its action on AMPK.
Q4: What are the initial steps to minimize potential off-target effects?
The initial and most critical step is to perform a dose-response experiment. This helps in identifying the optimal concentration range where this compound exhibits a specific effect on its intended target (AMPK activation) without causing general cellular stress or toxicity, which are often signs of off-target effects.[3] Using the lowest effective concentration is a key strategy to minimize off-target binding.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than the intended on-target activation of AMPK.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve Analysis: A classic pharmacological approach. The potency of this compound in eliciting the phenotype should correlate with its potency for activating AMPK. A significant discrepancy may indicate an off-target effect.[5]
-
Use a Structurally Unrelated AMPK Activator: If another activator with a different chemical scaffold (e.g., AICAR, metformin) produces the same phenotype, it strengthens the evidence for an on-target effect.[3]
-
Conduct a Rescue Experiment: If possible, transfect cells with a dominant-negative or siRNA targeting AMPK. If the this compound-induced phenotype is reversed or diminished, it strongly supports an on-target mechanism.[4]
-
Issue 2: Observed cellular toxicity at concentrations required for AMPK activation.
-
Possible Cause: this compound may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[4]
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required for the desired level of AMPK activation and use concentrations at or slightly above this IC50 value for subsequent experiments.[4]
-
Counter-Screening: Perform a counter-screen with a cell line that does not express AMPK (if available and viable). If toxicity persists, it is likely due to off-target effects.[5]
-
Profile Against a Toxicity Panel: Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs) to identify potential interactions with proteins known to cause adverse effects.[5]
-
Data Presentation
Table 1: Experimental Approaches to Deconvolute On-Target vs. Off-Target Effects
| Experimental Strategy | Purpose | Expected Outcome for On-Target Effect | Reference Protocol |
| Dose-Response Analysis | To correlate the potency of phenotypic effects with target engagement. | The EC50 of the phenotypic response aligns with the EC50 for AMPK activation. | --INVALID-LINK-- |
| Orthogonal Compound Testing | To confirm the phenotype is target-mediated, not compound-specific. | A structurally different AMPK activator recapitulates the observed phenotype. | --INVALID-LINK-- |
| Target Knockdown/Knockout | To genetically validate the involvement of the intended target. | The effect of this compound is abolished or significantly reduced in cells lacking AMPK. | --INVALID-LINK-- |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of this compound to AMPK in a cellular context. | Increased thermal stability of AMPK in the presence of this compound. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Dose-Response Analysis for Phenotypic Effect
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in culture media to final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Treat cells with the range of this compound concentrations for a predetermined time.
-
Phenotypic Assay: Perform the relevant assay to measure the biological response (e.g., glucose uptake assay, cell viability assay).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Orthogonal Compound Validation
-
Selection of Orthogonal Compound: Choose a well-characterized AMPK activator with a different chemical structure from this compound (e.g., AICAR).
-
Dose-Response: Perform a dose-response experiment for the orthogonal compound as described in Protocol 1 to determine its effective concentration.
-
Comparative Phenotypic Assay: Treat cells with the effective concentration of this compound and the orthogonal compound in parallel experiments.
-
Analysis: Compare the phenotypic outcomes. A similar phenotype strongly suggests the effect is mediated through AMPK activation.
Protocol 3: Target Knockdown using siRNA
-
siRNA Transfection: Transfect cells with siRNA specifically targeting AMPKα (the catalytic subunit) or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Verification of Knockdown: Lyse a subset of cells and perform Western blotting to confirm the reduction in AMPKα protein levels.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with this compound at the desired concentration.
-
Phenotypic Analysis: Perform the phenotypic assay and compare the results between the AMPKα siRNA and control siRNA groups.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific time.[3]
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) and then cool to room temperature.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.[3]
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble AMPKα at each temperature using Western blotting or other protein detection methods.[4]
-
Analysis: In this compound-treated samples, AMPKα should be more stable at higher temperatures compared to the vehicle control, indicating direct binding.[4]
Visualizations
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Gynostemma pentaphyllum Hydrodistillate and Its Major Component Damulin B Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Seeding Density for Damulin A Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing cell seeding density for assays involving damulin A. Accurate cell seeding is critical for reproducible and reliable experimental outcomes. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density crucial for this compound assays?
A1: Optimizing cell seeding density is critical because cell density can significantly influence cellular processes and drug responses.[1][2][3] An inappropriate cell density can lead to issues such as nutrient depletion, changes in cell proliferation rates, and altered signaling pathways, all of which can affect the cellular response to this compound and lead to inconsistent or misleading results.[4][5][6]
Q2: What are the general effects of cell density on drug sensitivity assays?
A2: Generally, higher cell densities can lead to increased resistance to cytotoxic agents, a phenomenon known as density-dependent chemoresistance.[1] This can be due to factors like reduced drug availability per cell, altered cell cycle status, and increased cell-cell communication.[2] Conversely, very low cell densities may result in poor cell health and viability, leading to increased sensitivity to the compound.[7]
Q3: How does this compound exert its effects on cells?
A3: this compound is a dammarane-type saponin isolated from Gynostemma pentaphyllum.[8] It is known to be a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8][9] Activation of AMPK by this compound can lead to downstream effects such as increased glucose uptake, enhanced fatty acid oxidation, and modulation of other signaling pathways.[8][10] this compound and its related compound, damulin B, have also been shown to influence the Wnt/β-catenin signaling pathway.[11][12]
Q4: What are the initial steps to determine the optimal seeding density?
A4: The first step is to perform a cell proliferation assay over a time course (e.g., 24, 48, and 72 hours) with a range of seeding densities.[4][6] The goal is to identify a density that allows for exponential cell growth throughout the duration of the planned this compound assay without reaching over-confluence.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell distribution during seeding. | Ensure the cell suspension is homogenous before and during plating. Gently swirl the plate after seeding to distribute cells evenly. |
| Edge effects due to evaporation. | Use a humidified incubator and fill the outer wells of the plate with sterile water or PBS. Avoid using the outermost wells for experimental data. | |
| Cells reach confluency before the end of the assay | Initial seeding density is too high. | Reduce the number of cells seeded per well. Refer to your cell proliferation assay data to select an appropriate lower density.[7] |
| Poor cell viability in control wells | Initial seeding density is too low. | Increase the number of cells seeded per well. Some cell types require a minimum density for survival and proliferation.[7] |
| Issues with cell health or culture conditions. | Ensure cells are healthy and in the logarithmic growth phase before seeding.[14] Check for contamination and verify the quality of culture media and supplements.[14] | |
| Inconsistent dose-response to this compound | Cell density is not optimized for the assay duration. | Re-evaluate the optimal seeding density for the specific assay length. The ideal density should maintain cells in an exponential growth phase for the entire experiment.[4] |
| Inconsistent incubation times. | Standardize all incubation times precisely. | |
| Unexpectedly low or no signal in viability assays | Low cell number or metabolic activity. | Increase the seeding density to ensure a sufficient number of metabolically active cells to generate a detectable signal.[7] |
| Reagent issues. | Check the expiration date and proper storage of assay reagents. |
Experimental Protocols
Cell Seeding Density Optimization for a 48-hour this compound Viability Assay
This protocol outlines a general method for determining the optimal cell seeding density for a viability assay, such as an MTT or resazurin-based assay, with a 48-hour treatment period with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Hemocytometer or automated cell counter
-
Viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Culture: Culture cells in appropriate flasks until they reach 70-80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in a known volume of complete medium and perform a cell count using a hemocytometer or automated cell counter. Determine the cell viability (should be >95%).
-
Serial Dilutions: Prepare a range of cell densities. For a 96-well plate, a typical range to test would be from 1,000 to 20,000 cells per well.
-
Cell Seeding: Plate the cells in a 96-well plate at the different densities. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Time-Course Measurement: At 24, 48, and 72 hours post-seeding, perform a viability assay on a set of wells for each density to monitor cell proliferation.
-
Data Analysis: Plot the viability signal (e.g., absorbance or fluorescence) against the number of cells seeded for each time point. The optimal seeding density will be one that shows a linear relationship between cell number and signal at the intended assay endpoint (48 hours) and where cells are still in the exponential growth phase.
Representative Data for Seeding Density Optimization
Table 1: Cell Viability (Absorbance at 570 nm) at Different Seeding Densities and Time Points
| Seeding Density (cells/well) | 24 hours | 48 hours | 72 hours |
| 1,000 | 0.15 | 0.25 | 0.40 |
| 2,500 | 0.35 | 0.60 | 0.95 |
| 5,000 | 0.65 | 1.10 | 1.70 |
| 10,000 | 1.20 | 2.00 | 2.50 (Plateau) |
| 20,000 | 1.80 | 2.60 (Plateau) | 2.65 (Plateau) |
Note: Data are hypothetical and for illustrative purposes only.
Based on the table above, a seeding density of 5,000 cells/well would be a good starting point for a 48-hour assay, as it provides a strong signal while remaining in a likely exponential growth phase.
Visualizations
Experimental Workflow for Seeding Density Optimization
References
- 1. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Gynostemma pentaphyllum Hydrodistillate and Its Major Component Damulin B Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Guide to Damulin A and Metformin for AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the AMP-activated protein kinase (AMPK) activating properties of damulin A, a novel saponin, and metformin, a widely used therapeutic agent. The information presented is based on available experimental data to facilitate a deeper understanding of their respective mechanisms and potential applications.
Introduction to AMPK and its Activators
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] As a master regulator of cellular energy homeostasis, its activation can trigger a cascade of events that shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state. This has made AMPK a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
Metformin is a biguanide class drug and a cornerstone in the treatment of type 2 diabetes. Its therapeutic effects are largely attributed to its ability to activate AMPK. This compound is a dammarane-type saponin isolated from the plant Gynostemma pentaphyllum, which has been shown to be a potent activator of AMPK in preclinical studies.[1] This guide will delve into a comparative analysis of these two compounds.
Mechanism of Action
The primary distinction between this compound and metformin lies in their upstream mechanisms of AMPK activation.
Metformin: The mechanism of metformin-induced AMPK activation is well-established and is primarily indirect. It involves the inhibition of Complex I of the mitochondrial respiratory chain.[2] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio.[3][4] The elevated cellular AMP levels allosterically activate AMPK and promote its phosphorylation at Threonine 172 of the α-subunit by the upstream kinase, Liver Kinase B1 (LKB1).[5][6]
This compound: this compound has been identified as a strong activator of AMPK, particularly in L6 myotube cells.[1] However, its precise upstream mechanism of action is not as well-characterized as that of metformin. It is not yet definitively known whether this compound directly interacts with the AMPK complex, modulates the cellular AMP:ATP ratio, or influences other upstream kinases such as LKB1 or Ca2+/calmodulin-dependent protein kinase kinase-β (CaMKK2).[5][7]
Quantitative Comparison of AMPK Activation
Direct comparative studies providing EC50 values for this compound and metformin on AMPK activation are limited. The following table summarizes available quantitative data from various studies. It is important to note that these results are from different experimental setups and should be interpreted with caution.
| Compound | Cell Line | Concentration | Duration of Treatment | Fold Increase in p-AMPK/AMPK Activity | Reference(s) |
| This compound | L6 Myotubes | Not specified | Not specified | "Strongly activate" | [1] |
| Metformin | Rat Hepatocytes | 50 µM | 7 hours | Significant activation | [3] |
| Metformin | Rat Hepatocytes | 500 µM | 1 hour | Significant activation | [3] |
| Metformin | Human Hepatocytes | 500 µmol/L | Not specified | 4.72-fold increase in AMPK activity | [3] |
| Metformin | C2C12 Myotubes | 1 mM & 10 mM | Not specified | Increased phosphorylation | [8] |
| Metformin | Bovine Mammary Epithelial Cells | 3 mmol/L | Not specified | Increased phosphorylation | [9] |
Downstream Effects of AMPK Activation
Activation of AMPK by both this compound and metformin leads to similar beneficial downstream metabolic effects. These include:
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, thereby enhancing glucose uptake.[1][10]
-
Increased Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[9] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.[1]
-
Inhibition of Gluconeogenesis: In hepatocytes, AMPK activation suppresses the expression of genes involved in hepatic glucose production.[11]
Experimental Protocols
Cell Culture and Treatment (L6 Myotubes)
-
Cell Culture: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the cells reach approximately 80-90% confluency. The differentiation medium is replaced every 48 hours for 4-6 days.
-
Treatment: Differentiated myotubes are serum-starved for 2-4 hours before treatment. This compound or metformin, dissolved in a suitable vehicle (e.g., DMSO), is then added to the culture medium at the desired concentrations for the specified duration. A vehicle control is run in parallel.
Western Blotting for Phospho-AMPK (Thr172)
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated AMPKα at Threonine 172 (p-AMPKα Thr172). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total AMPKα as a loading control.
AMPK Kinase Activity Assay
-
Immunoprecipitation: AMPK is immunoprecipitated from cell lysates using an anti-AMPKα antibody.
-
Kinase Reaction: The immunoprecipitated AMPK is incubated with a reaction buffer containing ATP and a synthetic peptide substrate (e.g., SAMS peptide).
-
Detection: The phosphorylation of the substrate is measured, typically using a radioactive assay with [γ-³²P]ATP or a non-radioactive method such as an ELISA-based assay or a coupled enzyme assay that measures ADP production.
Measurement of Cellular AMP:ATP Ratio
-
Nucleotide Extraction: Cellular nucleotides are extracted from treated cells using a suitable method, such as perchloric acid extraction.
-
Quantification: The levels of AMP and ATP in the extracts are separated and quantified using high-performance liquid chromatography (HPLC). The AMP:ATP ratio is then calculated.
Visualizations
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Opposing effects on regulated insulin secretion of acute vs chronic stimulation of AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation of PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Damulin A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of Damulin A, a naturally occurring saponin known to activate AMP-activated protein kinase (AMPK). We will explore experimental protocols and compare this compound with other known AMPK activators, offering a framework for robust target validation in a cellular context.
Introduction to this compound and Target Engagement
This compound is a dammarane-type saponin isolated from Gynostemma pentaphyllum that has been identified as a potent activator of AMP-activated protein kinase (AMPK)[1][2]. AMPK is a crucial regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases and cancer[3][4]. Validating that a compound like this compound directly interacts with its intended target within a complex cellular environment is a critical step in drug discovery and development. This process, known as target engagement, confirms the mechanism of action and provides confidence in downstream biological effects.
This guide will focus on established techniques to confirm this compound's engagement with AMPK and compare its profile with other known AMPK activators. We will also briefly touch upon the validation of targets for Damulin B, a related compound, which has been shown to interact with other cellular targets such as CDK4/6 and the Wnt/β-catenin pathway.
Comparative Analysis of AMPK Activators
To objectively assess the performance of this compound, it is essential to compare it with other well-characterized AMPK activators. These can be broadly categorized as direct and indirect activators.
| Compound | Mechanism of Action | Key Experimental Readouts | Reference(s) |
| This compound | Direct allosteric activator of AMPK. | Increased phosphorylation of AMPK and its downstream substrate ACC; Thermal stabilization of AMPK in CETSA. | [1][2] |
| A-769662 | Direct allosteric activator of AMPK, binding to the α and β subunits. | Potent, direct activation of purified AMPK; Prevents dephosphorylation of Thr-172. | [3][5] |
| Metformin | Indirect AMPK activator; inhibits mitochondrial respiratory chain complex I, increasing cellular AMP:ATP ratio. | Increased cellular AMP:ATP ratio; Increased glucose uptake and lactate production. | [5] |
| AICAR | Indirect AMPK activator; cell-permeable adenosine analog that is converted to an AMP mimetic (ZMP). | Increased phosphorylation of AMPK; Reduced glucose consumption in some contexts. | [3][5] |
Experimental Protocols for Target Validation
Here, we provide detailed methodologies for key experiments to validate this compound's engagement with AMPK in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a physiological cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6][7][8]
Objective: To demonstrate a direct interaction between this compound and AMPK in intact cells by observing a shift in the thermal stability of AMPK.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., L6 myotubes, HEK293T) and grow to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the AMPKα subunit.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble AMPKα against temperature. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement.
-
Isothermal Dose-Response (ITDR) CETSA: To determine the potency of target engagement, perform the heating step at a single, fixed temperature (e.g., the temperature at which approximately 50% of AMPK precipitates in the vehicle-treated sample) with a range of this compound concentrations. This will generate a dose-response curve from which an EC50 for target engagement can be calculated.
AMPK Kinase Activity Assay
This assay measures the functional consequence of this compound binding to AMPK by quantifying the phosphorylation of a downstream substrate, Acetyl-CoA Carboxylase (ACC).
Objective: To determine if this compound treatment leads to an increase in AMPK kinase activity in cells.
Experimental Workflow:
Caption: Workflow for AMPK Kinase Activity Assay.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound, a positive control (e.g., A-769662), and a vehicle control for a specified time.
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC. An increased ratio in this compound-treated cells indicates AMPK activation.
-
Alternative Detection Methods: Commercially available ELISA or TR-FRET-based assay kits can be used for a more high-throughput quantification of p-ACC.
Validating Targets for Damulin B: A Brief Comparison
Damulin B, a close analog of this compound, has been reported to have effects on cancer cell lines, potentially through the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and modulation of the Wnt/β-catenin signaling pathway. The principles of target engagement validation remain the same, but the specific assays would be tailored to these targets.
| Target Pathway | Key Validation Method | Experimental Readout | Comparative Compounds |
| CDK4/6 | CDK4/6 Kinase Assay | Phosphorylation of Retinoblastoma (Rb) protein at Ser780. | Palbociclib, Ribociclib, Abemaciclib[9][10][11][12] |
| Wnt/β-catenin | TCF/LEF Reporter Assay | Luciferase activity driven by a β-catenin-responsive promoter. | XAV939, IWR-1[1][13][14][15] |
Signaling Pathway Overview
Caption: Signaling pathways potentially modulated by this compound and Damulin B.
Conclusion
Validating the cellular target engagement of this compound is a multi-faceted process that should employ orthogonal methods to build a strong body of evidence. The Cellular Thermal Shift Assay provides direct proof of binding in a physiological context, while kinase activity assays confirm the functional consequences of this engagement. By comparing the results obtained for this compound with those of well-characterized direct and indirect AMPK activators, researchers can gain a comprehensive understanding of its potency and mechanism of action. This rigorous approach to target validation is fundamental for the successful progression of this compound as a potential therapeutic agent.
References
- 1. abmole.com [abmole.com]
- 2. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Emerging systemic therapy options beyond CDK4/6 inhibitors for hormone receptor-positive HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. breastcancer.org [breastcancer.org]
- 12. komen.org [komen.org]
- 13. Wnt Inhibition | Wnt Inhibitor Review [selleckchem.com]
- 14. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Damulin A's Metabolic Effects: A Comparative Guide Using AMPK Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Damulin A, a potent activator of AMP-activated protein kinase (AMPK), and explores the critical role of AMPK knockout models in validating its mechanism of action. As the pursuit of novel therapeutics for metabolic diseases continues, rigorous cross-validation of compound effects is paramount. This document outlines the established effects of this compound, compares it with other known AMPK activators, and presents a proposed experimental framework for its validation using AMPK knockout models, a crucial step for advancing its potential clinical applications.
This compound and its Role as an AMPK Activator
This compound is a dammarane-type saponin isolated from the medicinal plant Gynostemma pentaphyllum.[1][2] Research has identified this compound and its counterpart, Damulin B, as potent activators of AMPK, a key cellular energy sensor.[1][2] Activation of AMPK by this compound has been shown to stimulate downstream metabolic pathways, leading to increased glucose uptake and fatty acid β-oxidation in L6 myotube cells.[1] A heat-processed extract of Gynostemma pentaphyllum, known as Actiponin®, which is rich in this compound and B, has demonstrated anti-obesity effects in animal models, further highlighting the therapeutic potential of these compounds.[2][3]
The Imperative of Cross-Validation with AMPK Knockout Models
While in vitro and in vivo studies strongly suggest that the metabolic benefits of this compound are mediated through AMPK activation, definitive evidence requires the use of genetic models where AMPK is absent. AMPK knockout models are indispensable tools for distinguishing between AMPK-dependent and AMPK-independent effects of a compound. For instance, studies on well-established AMPK activators like metformin and AICAR have utilized AMPK knockout models to reveal both expected and surprising aspects of their mechanisms, including AMPK-independent effects.[4][5][6][7] Therefore, to unequivocally attribute the observed effects of this compound to AMPK activation, cross-validation with AMPK knockout models is a necessary and critical step in its preclinical development.
Comparative Analysis of AMPK Activators
To contextualize the significance of validating this compound's mechanism, it is useful to compare it with other known AMPK activators. The following table summarizes the characteristics of this compound, Metformin, and AICAR, including their mechanisms of action and what has been learned from studies using AMPK knockout models.
| Feature | This compound | Metformin | AICAR (Acadesine) |
| Source/Class | Natural Product (Saponin) | Synthetic (Biguanide) | Synthetic (Adenosine analog) |
| Primary Mechanism | Activates AMPK | Primarily inhibits mitochondrial complex I, increasing AMP/ATP ratio | Metabolized to ZMP, an AMP analog, which allosterically activates AMPK |
| Reported Effects | Increases glucose uptake and fatty acid oxidation in vitro.[1] Anti-obesity effects in vivo (as part of an extract).[3] | Lowers blood glucose by inhibiting hepatic gluconeogenesis and increasing muscle glucose uptake. | Stimulates glucose uptake and fatty acid oxidation. |
| AMPK Knockout Studies | Not yet reported | Effects on hepatic gluconeogenesis are largely independent of AMPK.[5][7] Some effects on mTORC1 signaling are also AMPK-independent.[6] | Some effects on T-cell responses are AMPK-independent.[4] |
Proposed Experimental Framework for Cross-Validation of this compound
The following section outlines a proposed experimental workflow to validate the AMPK-dependency of this compound's effects using AMPK knockout models.
Experimental Workflow
Caption: Proposed experimental workflow for this compound validation.
Experimental Protocols
1. In Vitro Studies using AMPK Knockout Cells
-
Cell Lines: Primary hepatocytes or myotubes isolated from wild-type (WT) and AMPKα1/α2 double knockout (dKO) mice.
-
Treatment: Cells will be treated with varying concentrations of this compound or a vehicle control.
-
Assays:
-
Western Blot: To confirm the absence of AMPK in KO cells and to assess the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in WT cells following this compound treatment.
-
Glucose Uptake Assay: Using 2-deoxy-D-[³H]glucose to measure the rate of glucose transport into the cells.
-
Fatty Acid Oxidation Assay: Measuring the rate of radiolabeled fatty acid (e.g., [¹⁴C]palmitate) oxidation to CO₂.
-
2. In Vivo Studies using AMPK Knockout Mice
-
Animal Models: Wild-type (WT) C57BL/6J mice and tissue-specific AMPK knockout mice (e.g., muscle-specific or liver-specific knockout of AMPKα catalytic subunits).
-
Treatment: Mice will be administered this compound or a vehicle control via oral gavage for a specified period.
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess whole-body glucose homeostasis and insulin sensitivity.
-
Body Composition Analysis: Using techniques like DEXA to measure fat and lean mass.
-
Gene Expression Analysis: RT-qPCR analysis of key metabolic genes in relevant tissues (muscle, liver, adipose tissue).
-
Histological Analysis: Examination of tissue morphology, particularly lipid accumulation in the liver (hepatic steatosis).
-
Expected Outcomes and Interpretation
The results from these proposed experiments will provide clear insights into the role of AMPK in mediating the effects of this compound.
| Expected Outcome | Interpretation |
| This compound-induced glucose uptake and fatty acid oxidation are observed in WT cells but are absent or significantly blunted in AMPK KO cells. | The metabolic effects of this compound are primarily AMPK-dependent . |
| This compound-induced metabolic effects persist in AMPK KO cells. | This compound may have AMPK-independent mechanisms of action. |
| In vivo, this compound improves glucose tolerance and reduces body weight in WT mice, but these effects are diminished in AMPK KO mice. | The therapeutic benefits of this compound are largely mediated through AMPK activation . |
| This compound shows similar efficacy in both WT and AMPK KO mice. | This compound's in vivo effects may not be solely reliant on AMPK signaling . |
Signaling Pathway of this compound-Mediated AMPK Activation
The following diagram illustrates the currently understood signaling pathway for this compound and its downstream metabolic effects, which requires validation through knockout models.
Caption: this compound's proposed AMPK-mediated signaling pathway.
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heat-processed Gynostemma pentaphyllum extract improves obesity in ob/ob mice by activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state [jci.org]
- 6. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Synergistic Effects of Damulin A with Antidiabetic Drugs: A Proposed Research Framework
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide presents a comparative framework for investigating the potential synergistic effects of Damulin A, a key bioactive saponin from Gynostemma pentaphyllum, when used in combination with common antidiabetic drugs. Due to a lack of direct experimental data on these specific combinations, this document outlines a series of proposed experiments, data presentation templates, and mechanistic hypotheses to guide future research in this promising area.
The central hypothesis is that this compound, primarily an AMP-activated protein kinase (AMPK) activator, may enhance the therapeutic efficacy of metformin, sulfonylureas, and GLP-1 receptor agonists, potentially allowing for lower dosages and reduced side effects.
Mechanistic Overview: Points of Potential Synergy
This compound is known to activate AMPK, a central regulator of cellular energy homeostasis.[1] Activation of AMPK can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver.[1][2] This mechanism overlaps with that of several established antidiabetic therapies, suggesting a basis for synergistic interaction.
-
With Metformin: Metformin's primary mechanism also involves the activation of AMPK, albeit through a different upstream pathway involving the inhibition of mitochondrial complex I.[3] The co-administration of this compound and metformin could lead to a more robust and sustained activation of AMPK, resulting in enhanced glucose-lowering effects.
-
With Sulfonylureas: Sulfonylureas act by stimulating insulin secretion from pancreatic β-cells.[4] While this compound does not directly stimulate insulin secretion, its action of improving insulin sensitivity in peripheral tissues via AMPK activation could complement the effects of sulfonylureas. This combination could potentially reduce the required dose of sulfonylureas, thereby mitigating the risk of hypoglycemia and β-cell exhaustion.
-
With GLP-1 Receptor Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists enhance glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying.[2][5][6] The synergistic potential lies in the complementary actions of improving both insulin secretion (GLP-1 RAs) and insulin sensitivity (this compound).
Proposed Experimental Protocols
To investigate these potential synergies, a combination of in vitro and in vivo studies is proposed.
In Vitro Synergy Assessment: Glucose Uptake Assay
Objective: To determine if this compound synergistically enhances the glucose uptake effect of metformin, a sulfonylurea (e.g., glibenclamide), or a GLP-1 receptor agonist (e.g., liraglutide) in a relevant cell line.
Cell Line: L6 myotubes or 3T3-L1 adipocytes.
Methodology:
-
Cell Culture and Differentiation: Culture L6 myoblasts or 3T3-L1 preadipocytes and differentiate them into myotubes or mature adipocytes, respectively.
-
Drug Treatment: Treat the differentiated cells with varying concentrations of this compound, the antidiabetic drug, and their combinations for a specified period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., insulin).
-
Glucose Uptake Measurement: Use a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake. After drug treatment, incubate the cells with 2-NBDG.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 0.9 indicates synergy.
In Vivo Synergy Assessment: Diabetic Animal Model
Objective: To evaluate the synergistic effects of this compound and antidiabetic drugs on glycemic control in a diabetic animal model.
Animal Model: Streptozotocin (STZ)-induced diabetic rats or db/db mice.
Methodology:
-
Animal Acclimatization and Grouping: After inducing diabetes, acclimate the animals and divide them into groups: vehicle control, this compound alone, antidiabetic drug alone, and combination therapy groups.
-
Drug Administration: Administer the respective treatments orally or via injection for a defined period (e.g., 4 weeks).
-
Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels regularly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose disposal.
-
Biochemical Analysis: At the end of the study, collect blood samples to measure plasma insulin, HbA1c, and lipid profiles.
-
Tissue Analysis: Harvest liver and skeletal muscle tissues to analyze the phosphorylation status of AMPK and other relevant signaling proteins via Western blotting.
Data Presentation: Templates for Quantitative Comparison
The following tables are templates for summarizing the quantitative data from the proposed experiments.
Table 1: In Vitro Glucose Uptake and Combination Index (CI) Values
| This compound (µM) | Metformin (mM) | Glucose Uptake (Fold Change) | Combination Index (CI) |
| Concentration 1 | 0 | ||
| 0 | Concentration A | ||
| Concentration 1 | Concentration A | Calculate CI | |
| ... | ... |
(Repeat similar tables for combinations with a sulfonylurea and a GLP-1 RA)
Table 2: In Vivo Glycemic Control in Diabetic Mice (4-Week Treatment)
| Treatment Group | Fasting Blood Glucose (mg/dL) | HbA1c (%) | Area Under the Curve (AUC) in OGTT |
| Vehicle Control | |||
| This compound | |||
| Antidiabetic Drug X | |||
| This compound + Drug X |
Visualizing Mechanisms and Workflows
Proposed Signaling Pathways
Caption: Proposed synergistic activation of AMPK by this compound and Metformin.
Caption: Complementary actions of this compound and Sulfonylureas.
Caption: Dual approach of this compound and GLP-1 RAs on glucose control.
Experimental Workflow
Caption: Proposed workflow for investigating synergistic effects.
Conclusion and Future Directions
The investigation into the synergistic effects of this compound with established antidiabetic drugs represents a compelling avenue for developing novel combination therapies for type 2 diabetes. The proposed research framework provides a structured approach to empirically test these hypotheses. Positive findings from these studies could pave the way for clinical trials, ultimately offering patients more effective and safer treatment options. Further research should also focus on the long-term safety and efficacy of these combinations, as well as their effects on diabetic complications.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of drugs in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pritikin.com [pritikin.com]
- 6. COMBINATION THERAPY WITH GLP-1 RECEPTOR AGONIST AND SGLT2 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Dammarane Saponins on Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of various dammarane saponins, supported by experimental data. This document delves into their cytotoxic effects, mechanisms of action involving apoptosis and cell cycle arrest, and the signaling pathways they modulate.
Dammarane saponins, a class of triterpenoids primarily found in Panax ginseng (ginsenosides) and Gynostemma pentaphyllum (gypenosides), have garnered significant attention for their potential as anti-cancer agents. These compounds exhibit a wide range of pharmacological activities, including the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle. This guide offers a comparative analysis of prominent dammarane saponins, providing a valuable resource for oncology research and drug discovery.
Data Presentation: Cytotoxicity of Dammarane Saponins
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various dammarane saponins across a range of cancer cell lines, offering a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of Ginsenosides in Various Cancer Cell Lines
| Ginsenoside | Cancer Cell Line | IC50 Value | Reference |
| Rg3 | PC3 (Prostate) | 8.4 µM | [1] |
| LNCaP (Prostate) | 14.1 µM | [1] | |
| A549 (Lung) | Not specified, but inhibits proliferation | [2] | |
| HCT-116 (Colon) | Inhibition at 10-80 µmol/L | [3] | |
| HepG2 (Liver) | Inhibition at 50-200 µg/mL | [4] | |
| Rh2 | PC3 (Prostate) | 5.5 µM | [1] |
| LNCaP (Prostate) | 4.4 µM | [1] | |
| 95D (Lung) | IC50 lower than 20(S)-G-Rh2 | [5] | |
| NCI-H460 (Lung) | IC50 of 368.32 ± 91.28 µg/mL (for 20(R)-G-Rh2) | [5] | |
| Other Ginsenosides | |||
| Ginsenoside-M1 | MCF-7 (Breast), SK-MEL-2 (Melanoma), B16 (Ovarian) | Considerable cytotoxicity | [6] |
Table 2: IC50 Values of Gypenosides and Other Dammarane Saponins in Various Cancer Cell Lines
| Saponin | Cancer Cell Line | IC50 Value | Reference |
| Damulin C | HepG2 (Liver) | 40 ± 0.7 µg/ml | [7] |
| Damulin D | HepG2 (Liver) | 38 ± 0.5 µg/ml | [7] |
| Gypenosides VN1-VN7 | A549 (Lung), HT-29 (Colon), MCF-7 (Breast), SK-OV-3 (Ovary) | 19.6 ± 1.1 to 43.1 ± 1.0 µM | [8] |
| Christinin E, F, and A | A549 (Lung), U87 (Glioblastoma), MDA-MB-231 (Breast), CT-26 (Colorectal) | Potent activity at < 10 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments cited in the study of dammarane saponins' effects on cancer cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1 × 10^5 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of dammarane saponins and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100-200 µl of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11] Shake the plate for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.[11] Cell viability is calculated as a percentage of the untreated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvest and Fixation: Harvest approximately 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[12][13] Incubate on ice for at least 30 minutes.[1][13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[12]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml solution) to degrade RNA.[1][13]
-
Propidium Iodide (PI) Staining: Add PI staining solution (e.g., 400 µl of 50 µg/ml PI in PBS) to the cells.[1][13]
-
Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[1][13]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data from at least 10,000 single cells. The fluorescence intensity of PI is directly proportional to the DNA content.[1][13]
Apoptosis Analysis (Western Blot for Apoptosis-Related Proteins)
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Lyse treated and untreated cells using an appropriate lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the protein expression level. The Bax/Bcl-2 ratio is often calculated as an indicator of apoptotic potential.[14][15]
Signaling Pathways and Mechanisms of Action
Dammarane saponins exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted cancer therapies.
Ginsenoside Rg3
Ginsenoside Rg3 has been shown to inhibit cancer cell proliferation and induce apoptosis through multiple pathways. In colon cancer cells, Rg3, in combination with 5-FU, suppresses the PI3K/AKT signaling pathway.[16] This pathway is a critical regulator of cell survival and proliferation. Rg3 also promotes apoptosis by activating the Apaf1/caspase-9/caspase-3 pathway.[16] Furthermore, in some cancer models, Rg3 has been found to inhibit the JAK3/STAT5 signaling pathway, leading to decreased proliferation and migration.[3]
Ginsenoside Rh2
Ginsenoside Rh2 is another potent anti-cancer agent that induces apoptosis and cell cycle arrest in various cancer cells. It has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers.[17][18] Rh2 can also inhibit the Axl signaling pathway, which is involved in cell proliferation, migration, and invasion.[19] Furthermore, in some breast cancer cells, Rh2 up-regulates estrogen receptor β (ERβ), which in turn increases the expression of TNFα, a cytokine that can induce apoptosis.[20]
Gypenosides
Gypenosides, the dammarane saponins from Gynostemma pentaphyllum, also exhibit significant anti-cancer activities. They have been shown to induce apoptosis in bladder cancer cells by inactivating the PI3K/AKT/mTOR signaling pathway.[21] In renal cell carcinoma, Gypenoside L and LI have been found to regulate the MAPK and arachidonic acid metabolism pathways.[22] More recently, gypenosides have been shown to suppress gastric cancer proliferation by inhibiting glycolysis via the Hippo pathway.[23]
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Dammarane-type saponins from Gynostemma pentaphyllum and their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory efficacy of Ginsenoside Rg3 on proliferation and migration of colonic carcinoma cells through the JAK3/STAT5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg3 inhibit hepatocellular carcinoma growth via intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel dammarane saponins from Gynostemma pentaphyllum and their cytotoxic activities against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dammarane-type saponins from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New cytotoxic dammarane type saponins from Ziziphus spina-christi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. cbsjournal.com [cbsjournal.com]
- 15. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ginsenoside Rg3 enhances the anticancer effect of 5-FU in colon cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ginsenoside Rh2 suppresses colon cancer growth by targeting the miR-150-3p/SRCIN1/Wnt axis: Ginsenoside Rh2 inhibits colon cancer growth via miR-150-3p/SRCIN1/Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 20(S)-Ginsenoside Rh2 inhibits hepatocellular carcinoma by suppressing angiogenesis and the GPC3-mediated Wnt/β‑catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 20 (S)-ginsenoside Rh2 inhibits colorectal cancer cell growth by suppressing the Axl signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ginsenoside Rh2 inhibits breast cancer cell growth viaERβ-TNFα pathway: Ginsenoside Rh2 inhibits breast cancer cell growth via ERβ-TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 23. Gypenoside inhibits gastric cancer proliferation by suppressing glycolysis via the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Damulin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of damulin A against two well-established anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone. The information presented is based on in vitro experimental data, primarily from studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, a widely accepted model for studying inflammation.
Executive Summary
This compound, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated significant anti-inflammatory activity. Its mechanism of action involves the suppression of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2][3][4].
This guide directly compares the inhibitory effects of this compound with ibuprofen and dexamethasone on these critical inflammatory markers. While direct comparative studies under identical conditions are limited, this document synthesizes available data to provide a comprehensive overview for researchers evaluating the therapeutic potential of this compound.
Data Presentation: Comparative Inhibitory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound, ibuprofen, and dexamethasone on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages. It is important to note that the experimental conditions, such as drug concentrations and incubation times, may vary between studies.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | Reference |
| This compound | Not explicitly quantified in cited abstracts | Suppresses NO production | [4] |
| Ibuprofen | 200 µM | Significant reduction | [5] |
| 400 µM | Further reduction | [5] | |
| Dexamethasone | 0.1 - 10 µM | Dose-dependent inhibition | [3] |
| 50 µM | Reduction to basal levels | [6] | |
| IC50 = 34.60 µg/mL | 50% inhibition | [1] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Concentration | % Inhibition of PGE2 Production | Reference |
| This compound | Not explicitly quantified in cited abstracts | Suppresses PGE2 production | [4] |
| Ibuprofen | 130 µM | ~77.4% | [7] |
| Dexamethasone | Not explicitly quantified in cited abstracts | Reduces PGE2 production | [8] |
Table 3: Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
| Compound | Concentration | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production | Reference |
| This compound | 16 µM | 85% | 78% | [4] |
| Ibuprofen | Not explicitly quantified in cited abstracts | Reduces TNF-α and IL-6 mRNA | [5] | |
| Dexamethasone | 1 µM | Significant suppression | Significant suppression | [9][10] |
| 10 µM | Significant suppression | Significant suppression | [9][10] | |
| Dose-dependent | Inhibition | Inhibition | [11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Culture and LPS Stimulation
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. To induce an inflammatory response, the culture medium is replaced with fresh medium containing lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Test compounds (this compound, ibuprofen, or dexamethasone) are typically added 1 hour prior to LPS stimulation.
Nitric Oxide (NO) Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) ELISA
The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
General Procedure:
-
Coat a 96-well microplate with a capture antibody specific for the target molecule (PGE2, TNF-α, or IL-6).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the target molecule by comparing the sample absorbance to the standard curve.
-
Western Blot Analysis for Signaling Pathways (NF-κB and MAPK)
The activation of the NF-κB and MAPK signaling pathways is assessed by measuring the phosphorylation of key proteins using Western blotting.
-
Procedure:
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The relative phosphorylation is determined by normalizing the density of the phosphorylated protein band to the total protein band.
-
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways targeted by this compound and comparator drugs.
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Anti-Inflammatory Activity of the Heat-Processed Gynostemma pentaphyllum Extract (Actiponin®) in RAW264.7 Cells and Carrageenan-Induced Rat Models [mdpi.com]
- 5. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway [mdpi.com]
- 9. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High dexamethasone concentration prevents stimulatory effects of TNF-alpha and LPS on IL-6 secretion from the precursors of human muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Comparative Analysis of Damulin A and Other Gynostemma Extracts in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of damulin A, a specific saponin derived from Gynostemma pentaphyllum, against other extracts and compounds from the same plant. The analysis is based on available experimental data in peer-reviewed literature, focusing on key biological activities such as anti-cancer, metabolic regulation, and anti-inflammatory effects.
Overview of Gynostemma pentaphyllum and its Bioactive Compounds
Gynostemma pentaphyllum, also known as Jiaogulan, is a perennial vine rich in dammarane-type saponins called gypenosides.[1][2] These compounds are structurally similar to the ginsenosides found in Panax ginseng, earning G. pentaphyllum the nickname "Southern Ginseng".[1][2] Among the numerous gypenosides, damulins A and B are novel saponins that have garnered significant research interest for their potent biological activities.[3] The processing of G. pentaphyllum, for instance through heat treatment, can alter its chemical profile and enhance the concentration of certain compounds like this compound and B, potentially leading to fortified biological activity.[4][5]
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound and other Gynostemma derivatives in different experimental models.
Table 1: Cytotoxic Activity Against A549 Human Lung Carcinoma Cells
| Compound/Extract | IC50 Value (µM) | Key Findings |
| Damulin F | 19.8 ± 0.4 | Showed stronger cytotoxic activity compared to ginsenoside Rg3 (positive control).[1] |
| Gypenoside LI | 21.36 ± 0.78 | Exhibited potent activity against A549 cells. |
| Gypenoside L | 29.38 ± 2.52 | Demonstrated notable cytotoxic effects. |
| Damulin E | 38.9 ± 0.6 | Showed weaker activity compared to damulin F.[1] |
| Heat-processed G. pentaphyllum Extract | Not specified | Showed more potent cytotoxic activity against A549 cells than the raw extract.[5] |
Note: IC50 represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.
Table 2: Cytotoxic Activity Against HepG2 Human Liver Carcinoma Cells
| Compound/Extract | IC50 Value (µg/ml) |
| Damulin C | 40 ± 0.7 |
| Damulin D | 38 ± 0.5 |
Table 3: Effects on Metabolic Regulation
| Compound/Extract | Model | Key Effect |
| This compound and B | L6 Myotube Cells | Stimulated glucose uptake via AMPK activation.[1][2] |
| G. pentaphyllum Extract (GPE) | L6 Skeletal Muscle Cells | Stimulated glucose uptake via AMPK activation.[6] |
| Heat-processed G. pentaphyllum Extract (Actiponin) | RAW 264.7 cells | Inhibited LPS-induced increase in pro-inflammatory cytokines (TNF-α, IL-6).[7] |
Key Signaling Pathways
The biological activities of this compound and other Gynostemma saponins are often mediated through the modulation of critical cellular signaling pathways. Two of the most frequently cited pathways are the AMP-activated protein kinase (AMPK) pathway, central to metabolic regulation, and the Wnt/β-catenin pathway, involved in processes like hair growth.
AMPK Signaling Pathway
Damulins A and B are potent activators of AMPK, a key regulator of glucose and lipid metabolism.[3] Activation of AMPK can enhance glucose uptake and fatty acid oxidation.[3] An extract of G. pentaphyllum with increased levels of this compound and B has been shown to have a significantly greater capacity for AMPK phosphorylation and activation compared to conventional extracts.[4] This makes these compounds promising for the research and development of treatments for metabolic disorders like type 2 diabetes and obesity.[1][4]
Caption: AMPK signaling pathway activated by damulins.
Wnt/β-Catenin Signaling Pathway
Recent studies have shown that a hydrodistillate of G. pentaphyllum (GPHD) and its major component, damulin B, can promote hair growth.[8] This effect is mediated through the activation of the Wnt/β-catenin and Akt signaling pathways in dermal papilla cells.[8] This activation leads to the upregulation of various growth factors, such as VEGF, IGF-1, KGF, and HGF.[8]
Caption: Wnt/β-catenin pathway in hair growth.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments cited in the literature.
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, other gypenosides) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
References
- 1. Progress in the Medicinal Value, Bioactive Compounds, and Pharmacological Activities of Gynostemma pentaphyllum [mdpi.com]
- 2. Progress in the Medicinal Value, Bioactive Compounds, and Pharmacological Activities of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing this compound and damulin B contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]
- 5. Dammarane-type saponins from heat-processed Gynostemma pentaphyllum show fortified activity against A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gynostemma Pentaphyllum Extract Ameliorates High-Fat Diet-Induced Obesity in C57BL/6N Mice by Upregulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Confirming Damulin A's Mechanism of Action Through Genetic Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of damulin A, a natural compound with promising therapeutic potential, and its mechanism of action centered on the activation of AMP-activated protein kinase (AMPK). We delve into the importance of genetic validation to confirm this mechanism and compare its performance with well-established AMPK activators, metformin and A-769662. This guide includes supporting experimental data from existing literature and detailed protocols for key validation experiments.
Introduction to this compound and its Proposed Mechanism
This compound is a dammarane-type saponin isolated from the medicinal plant Gynostemma pentaphyllum.[1][2] Research has identified it as a potent activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2] The activation of AMPK by this compound is proposed to mediate a range of beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation.[1][2] These effects position this compound as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. While pharmacological data strongly supports this mechanism, genetic validation is essential to definitively attribute the physiological effects of this compound to its action on AMPK.
The this compound-AMPK Signaling Pathway
The proposed signaling cascade initiated by this compound converges on the activation of AMPK. Once activated, AMPK phosphorylates downstream targets to shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states. This includes promoting glucose uptake through the translocation of GLUT4 transporters to the cell membrane and enhancing fatty acid oxidation.
Caption: Proposed signaling pathway of this compound-mediated AMPK activation.
Comparative Analysis of AMPK Activators
To rigorously assess the mechanism of this compound, it is compared with two well-characterized AMPK activators: metformin, a widely prescribed anti-diabetic drug, and A-769662, a potent and direct synthetic activator. The following tables summarize their mechanisms and the expected outcomes of genetic validation.
Table 1: Mechanism of Action of AMPK Activators
| Compound | Source/Type | Primary Mechanism of AMPK Activation |
| This compound | Natural Product (Gynostemma pentaphyllum) | Allosteric activation (proposed) |
| Metformin | Synthetic Biguanide | Indirect; inhibits mitochondrial respiratory chain complex I, increasing the cellular AMP:ATP ratio.[3][4] |
| A-769662 | Synthetic Thienopyridone | Direct allosteric activator, binding to the α and β subunits.[5][6] |
Table 2: Performance Comparison with and without Genetic Validation of AMPK
| Experiment | This compound (Hypothesized Outcome) | Metformin | A-769662 |
| Glucose Uptake in Wild-Type Cells | Increased | Increased[7] | Increased |
| Glucose Uptake in AMPKα1/α2 Knockout Cells | No significant increase | Attenuated increase | Abolished increase[8] |
| Fatty Acid Oxidation in Wild-Type Cells | Increased | Increased[9] | Increased[10] |
| Fatty Acid Oxidation in AMPKα1/α2 Knockout Cells | No significant increase | Attenuated increase | Abolished increase[10] |
| Off-Target Effects | Under investigation | Known AMPK-independent effects | Some off-target effects reported at high concentrations[8] |
Experimental Protocols for Genetic Validation
Genetic validation is crucial to confirm that the biological effects of a compound are mediated through its intended target. Here, we provide detailed methodologies for siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of AMPK, which are standard techniques for such validation.
Experimental Workflow: Genetic Validation of this compound's Target
Caption: Workflow for genetic validation of this compound's mechanism.
Protocol 1: siRNA-Mediated Knockdown of AMPKα
-
Cell Culture: Plate L6 myoblasts in 6-well plates and differentiate into myotubes.
-
siRNA Preparation: Resuspend lyophilized siRNAs targeting the catalytic subunits of AMPK (AMPKα1/PRKAA1 and AMPKα2/PRKAA2) and a non-targeting scrambled control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute 50 pmol of siRNA in 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable transfection reagent in 100 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL of siRNA-transfection reagent complex to each well containing 800 µL of fresh culture medium.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Compound Treatment: After incubation, treat the cells with this compound, metformin, or A-769662 at desired concentrations for the appropriate duration.
-
Analysis:
-
Western Blot: Lyse a subset of cells to confirm the knockdown of AMPKα protein levels.
-
Phenotypic Assays: Perform glucose uptake assays (e.g., using 2-deoxy-D-[³H]glucose) and fatty acid oxidation assays (e.g., by measuring the oxidation of [¹⁴C]palmitate).
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of AMPKα
-
Guide RNA Design and Cloning: Design and clone two guide RNAs (gRNAs) targeting early exons of the AMPKα1 (PRKAA1) and AMPKα2 (PRKAA2) genes into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Cell Culture and Transfection:
-
Plate L6 myoblasts in 6-well plates.
-
Transfect the cells with the gRNA/Cas9 plasmids using a suitable transfection reagent.
-
-
FACS Sorting: 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells, which have a high probability of successful transfection.
-
Single-Cell Cloning: Plate the sorted cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Screening and Expansion:
-
Expand individual colonies and screen for AMPKα knockout by Western blot analysis.
-
Sequence the genomic DNA of candidate clones to confirm the presence of indel mutations in the target loci.
-
-
Phenotypic Analysis: Use the validated AMPKα knockout and wild-type control cell lines for treatment with this compound and subsequent phenotypic assays as described in the siRNA protocol.
Conclusion
The available evidence strongly suggests that this compound exerts its metabolic benefits through the activation of AMPK. However, to conclusively establish this mechanism and rule out significant off-target effects, genetic validation is indispensable. By employing techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of AMPK, researchers can definitively link the observed cellular responses to this compound's interaction with its intended target. This rigorous validation is a critical step in the preclinical development of this compound as a potential therapeutic for metabolic diseases. The comparative data provided in this guide serves as a benchmark for evaluating the specificity and efficacy of this compound against other known AMPK activators.
References
- 1. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate increases glucose uptake in L6 myotubes in a concentration- and time-dependent manner that is mediated by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Role of AMP-activated protein kinase in mechanism of metformin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Damulin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and step-by-step procedures for the safe disposal of damulin A, a saponin with noted anti-cancer activities derived from Gynostemma pentaphyllum.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1202868-74-3 | [1] |
| Molecular Formula | C₄₂H₇₀O₁₃ | [1] |
| Molecular Weight | 783.0 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
| Storage | Store at -20°C or 2-8°C | [1] |
Standard Disposal Procedures for this compound
Given its cytotoxic and bioactive nature, this compound should be treated as potentially hazardous waste. The following procedures are recommended for its disposal. These steps are based on general best practices for laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal by waste management services.
-
Solid this compound:
-
Carefully sweep any solid this compound into a designated, sealable hazardous waste container.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date.
-
-
This compound Solutions:
-
The disposal of this compound solutions depends on the solvent used.
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may potentially be disposed of down the sanitary sewer with copious amounts of water, provided this is permitted by your institution's and local regulations. However, due to its bioactivity, it is more prudent to collect it as chemical waste.
-
Organic Solvent Solutions (e.g., DMSO, Ethanol, Methanol): These solutions must be disposed of as hazardous organic waste.
-
Collect the solution in a designated, sealed, and properly labeled hazardous waste container for organic solvents.
-
The label should clearly state "Hazardous Waste: this compound in [Solvent Name]" and the approximate concentration.
-
-
Step 3: Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated.
-
Place all contaminated solid waste into a designated hazardous waste bag or container.
-
Seal and label the container appropriately.
Step 4: Storage and Collection
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Experimental Protocols for Safe Handling
While specific experimental protocols for the disposal of this compound are not published, the following general laboratory procedures for handling potent compounds should be followed:
-
Weighing: When weighing solid this compound, use a chemical fume hood to prevent inhalation of any airborne particles.
-
Solution Preparation: Prepare solutions of this compound in a well-ventilated area or a chemical fume hood.
-
Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling Damulin A
Audience: Researchers, scientists, and drug development professionals.
This document provides procedural guidance for the safe handling and disposal of Damulin A, a saponin with anti-cancer and cytotoxic properties.[1][2] Given its biological activity, it is recommended to handle this compound as a potentially hazardous compound, following protocols for cytotoxic agents to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Recommended Personal Protective Equipment |
| Compound Receipt & Storage | - Nitrile gloves (single pair) |
| Preparation of Stock Solutions | - Double nitrile gloves- Protective gown- Safety glasses or goggles- Face shield (if splashing is possible)- Respiratory protection (if handling powder outside of a certified chemical fume hood or biological safety cabinet) |
| Cell Culture & In Vitro Assays | - Nitrile gloves- Lab coat or gown |
| Waste Disposal | - Double nitrile gloves- Protective gown |
| Spill Cleanup | - Double nitrile gloves (industrial thickness, >0.45mm, is recommended for large spills)[3]- Protective gown- Safety glasses or goggles- Face shield- Respiratory protection |
Experimental Protocols
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves when handling the primary container.
-
Store the compound in a tightly sealed container, protected from light and moisture.[2][4]
-
Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1][2]
This procedure should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Gather all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes, and calibrated pipettes.
-
Don appropriate PPE: Double nitrile gloves, a disposable gown, and safety glasses are mandatory.
-
Prepare the workspace: Cover the work surface with absorbent, plastic-backed paper.
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of this compound powder to the tube.
-
Dissolve the compound: In the fume hood or biological safety cabinet, add the appropriate volume of solvent to the tube to achieve the desired stock concentration.
-
Ensure complete dissolution: Vortex the solution until the compound is fully dissolved. Gentle heating to 37°C or sonication may aid in solubilization.[2]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[2]
-
Label all vials clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store aliquots at -20°C or -80°C, protected from light.[1][2]
All materials that have come into contact with this compound should be treated as cytotoxic waste.
-
Solid Waste:
-
This includes used gloves, gowns, absorbent paper, plasticware (e.g., pipette tips, tubes), and vials containing the compound.
-
Collect all solid waste in a designated, leak-proof, and puncture-resistant container lined with a yellow cytotoxic waste bag.
-
The container should be clearly labeled with a cytotoxic hazard symbol.
-
-
Liquid Waste:
-
This includes unused stock solutions, spent cell culture media, and any other aqueous solutions containing this compound.
-
Collect all liquid waste in a designated, leak-proof, and shatter-resistant container.
-
The container should be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the compound.
-
-
Final Disposal:
-
All cytotoxic waste must be disposed of through an approved hazardous waste management service. Do not mix with regular laboratory or biohazardous waste.
-
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
